D-Trimannuronic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H26O19 |
|---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10-,11-,12-,16+,17+,18+/m0/s1 |
InChI Key |
LCLHHZYHLXDRQG-BUOBQAFFSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Immunomodulatory Mechanisms of β-D-Mannuronic Acid (M2000) in Macrophages
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of β-D-mannuronic acid (M2000), a novel non-steroidal anti-inflammatory drug (NSAID), on macrophages. Emerging research has highlighted the potent immunomodulatory effects of M2000, primarily through its interaction with the Toll-like receptor (TLR) signaling pathways. This document details the molecular interactions, signaling cascades, and functional outcomes of M2000 treatment on macrophages, supported by quantitative data from in vitro studies. Detailed experimental protocols and visual representations of the signaling pathways are provided to facilitate further research and development in this area. While the initial query mentioned D-Trimannuronic acid, the preponderance of scientific literature focuses on the significant immunomodulatory activities of β-D-mannuronic acid, which will be the central focus of this guide.
Introduction
Macrophages are pivotal players in the innate immune system, orchestrating both pro-inflammatory and anti-inflammatory responses. Their dysregulation is a hallmark of numerous chronic inflammatory and autoimmune diseases. Toll-like receptors (TLRs), particularly TLR2 and TLR4, are key pattern recognition receptors on the surface of macrophages that recognize pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), initiating a cascade of inflammatory responses.[1] The activation of these receptors often leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), primarily through the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]
β-D-mannuronic acid (M2000) is a low molecular weight carbohydrate that has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical and clinical settings.[3][4] This guide will elucidate the core mechanism by which M2000 exerts its effects on macrophages, focusing on its role as an antagonist of TLR2 and TLR4 signaling.
Core Mechanism of Action
β-D-mannuronic acid (M2000) primarily functions by downregulating the expression and signaling of TLR2 and TLR4 on macrophages.[3] This inhibitory action prevents the subsequent activation of downstream inflammatory pathways, leading to a reduction in the production of key pro-inflammatory mediators. The core mechanism can be broken down into the following key events:
-
Inhibition of TLR2 and TLR4 Expression: M2000 has been shown to significantly suppress the protein expression of both TLR2 and TLR4 on the surface of monocyte-derived macrophages.[3]
-
Downregulation of Downstream Signaling Molecules: By inhibiting TLR activation, M2000 effectively reduces the gene expression of crucial adaptor and signaling proteins in the TLR pathway, including Myeloid differentiation primary response 88 (MyD88), Mitogen-activated protein kinase 14 (MAPK14), and the p65 subunit of NF-κB.[3]
-
Suppression of Pro-inflammatory Cytokine Production: The culmination of this inhibitory cascade is a marked decrease in the secretion of pro-inflammatory cytokines, most notably TNF-α and IL-6, by macrophages.[3][5]
Signaling Pathways
The immunomodulatory effect of β-D-mannuronic acid (M2000) on macrophages is mediated through the targeted inhibition of the TLR2 and TLR4 signaling pathways, which converge on the master regulator of inflammation, NF-κB.
TLR2 and TLR4 Signaling Inhibition by M2000
The following diagram illustrates the signaling cascade initiated by TLR2 and TLR4 activation and the points of intervention by M2000.
Quantitative Data Summary
The following tables summarize the quantitative effects of β-D-mannuronic acid (M2000) on macrophage signaling and function based on in vitro studies.
Table 1: Effect of M2000 on TLR2 and TLR4 Protein Expression in Monocyte-Derived Macrophages [3]
| Treatment | TLR2 Expression (Mean Fluorescence Intensity) | TLR4 Expression (Mean Fluorescence Intensity) |
| Control (Unstimulated) | Baseline | Baseline |
| LTA (10 µg/ml) | Increased | - |
| LPS (1 µg/ml) | - | Increased |
| M2000 (5 µ g/well ) + LTA | Significantly Decreased vs. LTA alone (p < 0.001) | - |
| M2000 (25 µ g/well ) + LTA | Significantly Decreased vs. LTA alone (p < 0.001) | - |
| M2000 (5 µ g/well ) + LPS | - | Significantly Decreased vs. LPS alone (p < 0.001) |
| M2000 (25 µ g/well ) + LPS | - | Significantly Decreased vs. LPS alone (p < 0.001) |
Table 2: Effect of M2000 on Downstream Signaling Molecule Gene Expression in Monocyte-Derived Macrophages [3]
| Treatment | MyD88 mRNA Expression | MAPK14 mRNA Expression | NF-κB (p65) mRNA Expression |
| Control (Unstimulated) | Baseline | Baseline | Baseline |
| LPS (1 µg/ml) | Increased | Increased | Increased |
| LTA (10 µg/ml) | Increased | Increased | Increased |
| M2000 (5 µ g/well ) + LPS | Significantly Decreased vs. LPS alone (p < 0.05) | Significantly Decreased vs. LPS alone (p < 0.05) | Significantly Decreased vs. LPS alone (p < 0.05) |
| M2000 (25 µ g/well ) + LPS | Significantly Decreased vs. LPS alone (p < 0.05) | Significantly Decreased vs. LPS alone (p < 0.05) | Significantly Decreased vs. LPS alone (p < 0.05) |
| M2000 (5 µ g/well ) + LTA | Significantly Decreased vs. LTA alone (p < 0.05) | Significantly Decreased vs. LTA alone (p < 0.05) | Significantly Decreased vs. LTA alone (p < 0.05) |
| M2000 (25 µ g/well ) + LTA | Significantly Decreased vs. LTA alone (p < 0.05) | Significantly Decreased vs. LTA alone (p < 0.05) | Significantly Decreased vs. LTA alone (p < 0.05) |
Table 3: Effect of M2000 on Pro-inflammatory Cytokine Production by Monocyte-Derived Macrophages [3][5]
| Treatment | TNF-α Production (pg/ml) | IL-6 Production (pg/ml) |
| Control (Unstimulated) | Baseline | Baseline |
| LPS (1 µg/ml) | Significantly Increased vs. Control (p < 0.001) | Significantly Increased vs. Control |
| LTA (10 µg/ml) | Increased | Increased |
| M2000 (5 µ g/well ) | Decreased vs. Control (p < 0.01) | Decreased |
| M2000 (25 µ g/well ) | Decreased vs. Control (p < 0.01) | Decreased |
| M2000 (5 µ g/well ) + LPS | Significantly Decreased vs. LPS alone (p < 0.001) | Significantly Decreased vs. LPS alone |
| M2000 (25 µ g/well ) + LPS | Significantly Decreased vs. LPS alone (p < 0.001) | Significantly Decreased vs. LPS alone |
| M2000 (25 µ g/well ) + LTA | Significantly Decreased vs. LTA alone (p = 0.02) | Decreased |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Isolation and Culture of Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the isolation of primary human monocytes from peripheral blood and their differentiation into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
CD14 MicroBeads (for MACS)
Procedure:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using positive selection with CD14 MicroBeads via Magnetic-Activated Cell Sorting (MACS).
-
Cell Plating: Plate the isolated monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Adherence: Allow monocytes to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the plates with warm PBS to remove non-adherent cells.
-
Differentiation: Culture the adherent monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/ml of M-CSF for 7 days to differentiate them into macrophages.
-
Media Change: Replace the culture medium every 2-3 days with fresh differentiation medium.
-
Harvesting: After 7 days, the differentiated macrophages are ready for experimental use.
Real-Time PCR for Gene Expression Analysis
This protocol outlines the steps for quantifying the mRNA expression of target genes in macrophages.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan Gene Expression Master Mix
-
Primers for target genes (TLR2, TLR4, MyD88, MAPK14, NF-κB p65) and a housekeeping gene (e.g., GAPDH)
-
Real-Time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from macrophage cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
Real-Time PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan-based assays with specific primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol details the measurement of TNF-α and IL-6 concentrations in macrophage culture supernatants.
Materials:
-
ELISA kits for human TNF-α and IL-6
-
Microplate reader
Procedure:
-
Sample Collection: Collect the culture supernatants from the macrophage experiments.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions provided with the specific kits for TNF-α and IL-6. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric reaction.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokines in the samples.
Flow Cytometry for TLR Protein Expression
This protocol describes the analysis of TLR2 and TLR4 protein expression on the surface of macrophages.
Materials:
-
Fluorochrome-conjugated antibodies against human TLR2 and TLR4
-
Isotype control antibodies
-
FACS buffer (PBS + 2% FBS + 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the macrophages and wash them with FACS buffer.
-
Staining: Incubate the cells with fluorochrome-conjugated anti-TLR2, anti-TLR4, or isotype control antibodies for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for TLR2 and TLR4 expression.
Conclusion and Future Directions
β-D-mannuronic acid (M2000) has emerged as a promising immunomodulatory agent with a well-defined mechanism of action in macrophages. Its ability to specifically target and inhibit the TLR2 and TLR4 signaling pathways provides a strong rationale for its development as a therapeutic for a range of inflammatory and autoimmune diseases. The data presented in this guide underscore its potential to reduce the inflammatory burden by suppressing the production of key pro-inflammatory cytokines.
Future research should focus on further elucidating the precise molecular interactions between M2000 and the TLR complexes. In vivo studies in relevant animal models of inflammatory diseases are crucial to validate the therapeutic efficacy and safety profile of M2000. Furthermore, exploring the potential of M2000 in combination with other immunomodulatory agents could open up new avenues for more effective treatment strategies. The detailed protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing our understanding and application of this novel anti-inflammatory compound.
References
- 1. The potent suppressive effect of β-d-mannuronic acid (M2000) on molecular expression of the TLR/NF-kB Signaling Pathway in ankylosing spondylitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potent suppressive effect of β- d -mannuronic acid (M2000) on molecular expression of the TLR/NF-kB Signaling Pathw… [ouci.dntb.gov.ua]
- 3. biomedres.us [biomedres.us]
- 4. The effects of β-D-mannuronic acid (M2000), as a novel NSAID, on COX1 and COX2 activities and gene expression in ankylosing spondylitis patients and the murine monocyte/macrophage, J774 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of D-Trimannuronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Trimannuronic acid, a specific trisaccharide of β-D-mannuronic acid, is an alginate oligosaccharide derived from brown seaweed. Alginates and their oligosaccharide derivatives have garnered significant interest in the biomedical field due to their diverse biological activities, including immunomodulatory, anti-inflammatory, and anti-tumor effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and related mannuronate oligosaccharides, focusing on their ability to induce cytokine production in macrophages. The information presented herein is intended to support research and development efforts in immunology and drug discovery.
Core Concepts: Structure and Activity
The biological activity of mannuronate oligosaccharides is critically dependent on several structural features:
-
Degree of Polymerization (DP): The number of mannuronic acid units in the oligosaccharide chain plays a pivotal role in its immunomodulatory activity.
-
Unsaturated vs. Saturated Structure: Oligosaccharides with an unsaturated bond at the non-reducing end, typically generated by enzymatic depolymerization, exhibit significantly higher activity compared to their saturated counterparts produced by acid hydrolysis.[1]
-
Monomeric Composition: Alginates are composed of blocks of β-D-mannuronic acid (M-blocks) and α-L-guluronic acid (G-blocks). The mannuronic acid residues have been identified as the primary inducers of cytokine production.
Quantitative Analysis of Cytokine Induction
The immunomodulatory activity of mannuronate oligosaccharides is often assessed by their ability to induce the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from macrophage cell lines like RAW264.7.
| Compound | Degree of Polymerization (DP) | Structure | Relative TNF-α Inducing Activity |
| Mannuronate Trimer (M3) | 3 | Unsaturated β-D-mannuronic acid trisaccharide | Moderate |
| Mannuronate Tetramer (M4) | 4 | Unsaturated β-D-mannuronic acid tetrasaccharide | Moderate-High |
| Mannuronate Pentamer (M5) | 5 | Unsaturated β-D-mannuronic acid pentasaccharide | High |
| Mannuronate Hexamer (M6) | 6 | Unsaturated β-D-mannuronic acid hexasaccharide | High |
| Mannuronate Heptamer (M7) | 7 | Unsaturated β-D-mannuronic acid heptasaccharide | Most Potent |
| Mannuronate Octamer (M8) | 8 | Unsaturated β-D-mannuronic acid octasaccharide | High |
| Mannuronate Nonamer (M9) | 9 | Unsaturated β-D-mannuronic acid nonasaccharide | Moderate-High |
Data is based on the findings that M7 shows the most potent TNF-α induction among the M3-M9 series. Specific quantitative values (e.g., pg/mL of TNF-α) are not available.
Signaling Pathway
Unsaturated mannuronate oligosaccharides, including this compound, exert their immunostimulatory effects primarily through the activation of Toll-like Receptors (TLRs), specifically TLR2 and TLR4, on the surface of macrophages.[1] The binding of these oligosaccharides to TLRs initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines.
The following diagram illustrates the TLR4-mediated signaling pathway activated by mannuronate oligosaccharides.
Caption: TLR4 signaling pathway activated by mannuronate oligosaccharides.
Experimental Protocols
Preparation of Unsaturated Mannuronate Oligosaccharides
Unsaturated mannuronate oligosaccharides are typically prepared by the enzymatic digestion of polymannuronic acid (poly-M) isolated from brown algae.
Materials:
-
Polymannuronic acid (poly-M)
-
Alginate lyase (specific for M-blocks)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl₂)
-
Ethanol
-
Deionized water
Protocol:
-
Dissolve polymannuronic acid in the reaction buffer to a final concentration of 1% (w/v).
-
Add alginate lyase to the poly-M solution at an appropriate enzyme-to-substrate ratio.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified duration to achieve the desired degree of polymerization. The reaction time can be varied to obtain oligosaccharides of different average molecular weights.
-
Terminate the enzymatic reaction by heating the mixture at 100°C for 10 minutes.
-
Centrifuge the reaction mixture to remove any insoluble material.
-
Precipitate the oligosaccharides from the supernatant by adding 4 volumes of cold ethanol and incubating at -20°C overnight.
-
Collect the precipitated oligosaccharides by centrifugation.
-
Wash the pellet with 80% ethanol and then 100% ethanol to remove residual salts and impurities.
-
Dry the purified oligosaccharide pellet under vacuum.
-
Characterize the degree of polymerization of the obtained oligosaccharides using techniques such as High-Performance Anion-Exchange Chromatography (HPAEC) or Mass Spectrometry.
Cell Culture and Stimulation of RAW264.7 Macrophages
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Mannuronate oligosaccharide stock solutions (dissolved in sterile PBS)
-
96-well cell culture plates
Protocol:
-
Culture RAW264.7 cells in DMEM with supplements in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
The following day, remove the culture medium and wash the cells once with sterile PBS.
-
Add fresh serum-free DMEM to each well.
-
Treat the cells with various concentrations of the mannuronate oligosaccharides (e.g., 0, 10, 50, 100, 200 µg/mL). Include a positive control (e.g., Lipopolysaccharide, LPS, at 100 ng/mL) and a negative control (medium only).
-
Incubate the plates for a specified period (e.g., 24 hours) at 37°C with 5% CO₂.
-
After incubation, collect the cell culture supernatants for cytokine analysis.
Quantification of TNF-α by ELISA
Materials:
-
Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)
-
Collected cell culture supernatants
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the collected cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Caption: Experimental workflow for TNF-α quantification by ELISA.
Conclusion
The structure-activity relationship of this compound and other mannuronate oligosaccharides highlights the importance of the degree of polymerization and the presence of an unsaturated structure at the non-reducing end for their immunomodulatory activity. The heptameric form (M7) of unsaturated mannuronate oligosaccharides has been identified as the most potent inducer of pro-inflammatory cytokines in macrophages, acting through TLR2 and TLR4 signaling pathways. While more quantitative dose-response data for this compound is needed, the information presented in this guide provides a solid foundation for researchers and drug development professionals working on novel immunomodulatory agents derived from natural sources. The detailed protocols and pathway diagrams serve as valuable resources for designing and conducting further investigations in this promising area of research.
References
A Technical Guide to the Biological Synthesis of Mannuronic Acid Trimers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological synthesis of mannuronic acid trimers, focusing on enzymatic and microbial production methods. This document details the core methodologies, presents quantitative data for comparative analysis, and visualizes key pathways and workflows to support research and development in this field. Mannuronic acid oligosaccharides, including trimers, are of significant interest for their potential therapeutic applications, stemming from their diverse biological activities.
Introduction to Mannuronic Acid and its Oligomers
Alginate, a linear anionic polysaccharide found in the cell walls of brown seaweeds and as an exopolysaccharide in some bacteria like Azotobacter and Pseudomonas species, is the primary source material for mannuronic acid oligosaccharides. This polymer is composed of blocks of 1,4-linked β-D-mannuronic acid (M) and its C-5 epimer α-L-guluronic acid (G). The arrangement of these monomers can be as homopolymeric blocks (polyM or polyG) or as heteropolymeric alternating or random sequences (polyMG).
The biological synthesis of mannuronic acid trimers primarily involves the enzymatic degradation of alginate, specifically the polyM regions, using enzymes known as alginate lyases. These enzymes cleave the glycosidic bonds via a β-elimination reaction, resulting in oligosaccharides with a characteristic 4,5-unsaturated uronic acid at the non-reducing end. The controlled enzymatic hydrolysis of alginate allows for the production of specific-sized oligosaccharides, including trimers, which are then purified and characterized for various applications.
Enzymatic Synthesis of Mannuronic Acid Trimers
The cornerstone of producing mannuronic acid trimers is the selection and application of appropriate alginate lyases (EC 4.2.2.3). These enzymes are classified into various polysaccharide lyase (PL) families, with members from PL5, 6, 7, 14, 15, 17, 18, 32, and 36 showing a preference for polyM substrates. The mode of action can be either endo-lytic, cleaving internal bonds within the polymer chain to initially release larger oligosaccharides, or exo-lytic, cleaving terminal residues to produce monomers or dimers. For the production of trimers, endo-lytic enzymes that yield a mixture of small oligosaccharides are of primary interest. Subsequent degradation of larger fragments can also lead to the accumulation of di- and trisaccharides as final products.
Sources of Mannuronate-Specific Alginate Lyases
A variety of microorganisms have been identified as producers of alginate lyases with a preference for polymannuronic acid. These include bacteria isolated from marine environments, where they play a role in the degradation of algal biomass, as well as bacteria from the human gut microbiome. Some notable sources include:
-
Bacteroides cellulosilyticus
-
Cellulophaga sp.
-
Paenibacillus sp.
-
Pseudoalteromonas carrageenovora
-
Vibrio sp.
-
Streptomyces sp.
-
Bacillus sp.
Quantitative Data on Alginate Lyase Activity
The efficiency of mannuronic acid trimer production is dependent on the kinetic properties and optimal reaction conditions of the selected alginate lyase. The following tables summarize key quantitative data for several characterized mannuronate-preferring alginate lyases.
| Enzyme Source | Polysaccharide Lyase Family | Specific Activity (U/mg) | Substrate | Reference |
| Streptomyces sp. DS44 | Not specified | 108.6 | Sodium Alginate | |
| Psychromonas sp. SP041 (Alg169) | Not specified | 117,081 | Sodium Alginate (with Mn2+) | |
| Vibrio sp. W2 (Alyw201) | Not specified | 876.4 | Sodium Alginate | |
| Paenibacillus ehimensis (paeh-aly) | PL-31 | 125.7 | Sodium Alginate | |
| Vibrio sp. B1Z05 (VBAly15A) | PL-15 | Not specified | PolyM | |
| Mesonia hitae R32 (MhAly6) | PL-6 | Not specified | Not specified |
| Enzyme | Substrate | K_m_ (mg/mL) | k_cat_ (s⁻¹) | Reference |
| BcelPL6 | Alginate | 0.59 ± 0.04 | 5.4 ± 0.15 | |
| BcelPL6 | PolyM | 1.96 ± 0.18 | 43.4 ± 1.6 | |
| Aly644 | Sodium Alginate | 16.75 | 112.36 (V_max_ mg/mL·min) |
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Streptomyces sp. DS44 | 8.5 | 45 | |
| Vibrio sp. C42 (AlyC8) | 8.0 - 9.0 | 30 - 40 | |
| Psychromonas sp. SP041 (Alg169) | 7.0 | 25 | |
| Paenibacillus sp. LJ-23 (Algpt) | 7.0 | 45 | |
| Vibrio sp. W2 (Alyw201) | Broad (5.0-10.0) | 30 | |
| Bacillus sp. TAG8 | 8.3 | 30 |
Microbial Production of Polymannuronic Acid
An alternative to sourcing alginate from seaweed is the microbial fermentation of bacteria that naturally produce this polysaccharide. Genera such as Azotobacter and Pseudomonas are well-known producers of alginate. In these bacteria, the biosynthesis of alginate begins with the cytosolic precursor GDP-mannuronic acid, which is then polymerized to polymannuronic acid as it traverses the cytoplasmic membrane. This polymannuronic acid can then be used as a substrate for enzymatic degradation to produce mannuronic acid trimers. The advantage of this approach is the potential for greater control over the initial polymer structure and purity.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the biological synthesis and characterization of mannuronic acid trimers.
Cloning and Expression of Alginate Lyase
-
Gene Identification and Primer Design: Identify the gene encoding the desired alginate lyase from the genomic DNA of the source organism. Design forward and reverse primers incorporating restriction sites for cloning into an expression vector (e.g., pET-28a(+)).
-
PCR Amplification: Amplify the target gene from the genomic DNA using PCR.
-
Vector Ligation: Digest both the amplified gene and the expression vector with the chosen restriction enzymes and ligate the gene into the vector.
-
Transformation: Transform the ligated plasmid into a suitable expression host, such as E. coli BL21(DE3).
-
Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 16-25°C) for a defined period (e.g., 12-24 hours).
-
Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or other appropriate methods. Centrifuge the lysate to remove cell debris. Purify the recombinant enzyme from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Alginate Lyase Activity Assay
The activity of alginate lyase is typically determined by measuring the increase in absorbance at 235 nm, which is characteristic of the double bond formed in the unsaturated uronic acid product.
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a substrate solution (e.g., 0.1-0.5% w/v sodium alginate or polymannuronic acid) in a suitable buffer (e.g., 50 mM Tris-HCl) at the optimal pH and with any required cofactors (e.g., NaCl, CaCl₂).
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-60 minutes).
-
Reaction Termination: Stop the reaction by heating the mixture in a boiling water bath for 5-10 minutes.
-
Measurement: Measure the absorbance of the reaction mixture at 235 nm using a spectrophotometer. One unit of enzyme activity is often defined as the amount of enzyme that causes an increase in absorbance of 0.01 or 1.0 per minute under the specified conditions.
Enzymatic Production of Mannuronic Acid Trimers
-
Reaction Setup: Prepare a reaction vessel with a solution of polymannuronic acid (or sodium alginate with a high M content) at a concentration of 1-2 mg/mL in a buffer that maintains the optimal pH for the chosen alginate lyase.
-
Enzyme Addition: Add the purified alginate lyase to the substrate solution. The enzyme-to-substrate ratio should be optimized to achieve the desired degree of polymerization in the final product.
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a period ranging from a few hours to 24-72 hours, depending on the desired product profile.
-
Monitoring: Monitor the degradation of the substrate and the formation of oligosaccharides over time using Thin Layer Chromatography (TLC).
-
Enzyme Inactivation: Once the desired product profile is achieved (i.e., a high proportion of trimers), inactivate the enzyme by heat treatment (e.g., boiling for 10 minutes).
Purification of Mannuronic Acid Trimers
-
Initial Separation: Centrifuge the reaction mixture to remove any precipitated enzyme. The supernatant containing the oligosaccharides can be concentrated by rotary evaporation.
-
Ethanol Precipitation: Larger oligosaccharides can be selectively precipitated by the addition of ethanol. The concentration of ethanol can be adjusted to fractionate oligosaccharides of different sizes.
-
Column Chromatography: For high-purity trimers, further purification is necessary using column chromatography.
-
Size-Exclusion Chromatography (SEC): Use a resin with an appropriate pore size (e.g., Bio-Gel P-6) to separate the oligosaccharides based on their molecular weight.
-
Anion-Exchange Chromatography: Utilize a resin such as DEAE-Sephadex or Q-Sepharose to separate the negatively charged oligosaccharides based on their charge, which is dependent on their degree of polymerization. Elute with a salt gradient (e.g., NaCl or NaAc).
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the trimer. Pool the pure trimer fractions and desalt if necessary. Lyophilize the final product to obtain a dry powder.
Characterization of Mannuronic Acid Trimers
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 plates.
-
Mobile Phase: A mixture of n-butanol, formic acid, and water (e.g., in a 4:5:1 v/v/v ratio).
-
Sample Application: Spot the purified trimer and oligosaccharide standards (dimer, trimer, tetramer, etc.) on the TLC plate.
-
Development: Develop the plate in a chromatography chamber.
-
Visualization: Visualize the spots by spraying with a reagent such as 10% (v/v) sulfuric acid in ethanol followed by heating. The trimer can be identified by comparing its retention factor (Rf) to that of the standards.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for the analysis of oligosaccharides.
-
Sample Preparation: Dilute the purified trimer in a suitable solvent (e.g., methanol/water).
-
Analysis: Infuse the sample into the mass spectrometer. The mass-to-charge ratio (m/z) of the trimer will confirm its molecular weight.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation of oligosaccharides.
-
Sample Preparation: Dissolve the lyophilized trimer in deuterium oxide (D₂O).
-
Analysis: Acquire the NMR spectra. The chemical shifts and coupling constants of the protons and carbons will confirm the identity of the mannuronic acid residues, the β-(1→4) linkages, and the presence of the unsaturated uronic acid at the non-reducing end.
-
Visualizations
The following diagrams illustrate key processes in the biological synthesis of mannuronic acid trimers.
Caption: Enzymatic degradation of polymannuronic acid by an endo-lytic alginate lyase.
Caption: Overall experimental workflow for the production and characterization of mannuronic acid trimers.
Caption: Simplified pathway of bacterial alginate (polymannuronic acid) biosynthesis.
D-Trimannuronic Acid and its Interplay with Toll-like Receptor Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the interactions between D-Trimannuronic acid and Toll-like Receptor (TLR) signaling pathways. The primary focus is on the well-documented effects of its monomeric form, β-D-mannuronic acid (also known as M2000), on TLR2 and TLR4 signaling. This document synthesizes current research findings, presenting quantitative data on the modulation of downstream signaling components, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades. While the inhibitory effects on the MyD88-dependent pathway are well-established, this guide also addresses the current knowledge gap regarding the influence of mannuronic acid derivatives on the TRIF-dependent pathway.
Introduction to this compound and Toll-like Receptors
This compound is an alginate oligomer, specifically a trimer of mannuronic acid, extracted from seaweed[1][2][3]. Alginates are naturally occurring polysaccharides composed of mannuronic acid and guluronic acid residues. While this compound itself has been shown to induce Tumor Necrosis Factor-alpha (TNF-α) secretion, the majority of in-depth research into the immunomodulatory effects of mannuronic acid has focused on its monomeric form, β-D-mannuronic acid (M2000)[1][2][3].
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system[4]. They recognize pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from host cells, initiating signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immunity[4][5]. TLR signaling is broadly divided into two major pathways: the MyD88-dependent pathway, utilized by most TLRs, and the TRIF-dependent pathway, which is characteristic of TLR3 and TLR4[4][6].
This guide will focus on the modulation of TLR2 and TLR4 signaling by β-D-mannuronic acid, given the extensive research available on this specific interaction.
Modulation of TLR Signaling by β-D-mannuronic Acid (M2000)
β-D-mannuronic acid (M2000) has been identified as a novel non-steroidal anti-inflammatory drug (NSAID) with potent immunomodulatory effects[7][8]. Research has consistently demonstrated its ability to antagonize TLR2 and TLR4 signaling pathways[7][9].
Inhibition of the MyD88-Dependent Pathway
Studies have shown that M2000 effectively inhibits the MyD88-dependent signaling pathway downstream of TLR2 and TLR4[9][10]. This inhibition leads to a reduction in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and a subsequent decrease in the expression and secretion of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6)[7][9].
The TRIF-Dependent Pathway: An Unexplored Frontier
Currently, there is a significant lack of published research investigating the direct effects of this compound or its monomer, β-D-mannuronic acid, on the TRIF-dependent signaling pathway. While TLR4 can signal through both MyD88 and TRIF, existing studies on M2000 have focused exclusively on the MyD88 arm. The potential for mannuronic acid derivatives to modulate TRIF-mediated responses, such as the induction of type I interferons, remains an important area for future investigation.
Quantitative Data on the Effects of β-D-mannuronic Acid (M2000)
The following tables summarize the quantitative findings from various in vitro and in vivo studies on the effects of M2000 on TLR signaling pathways.
Table 1: In Vitro Effects of β-D-mannuronic Acid (M2000) on Gene Expression
| Cell Line | TLR Agonist | M2000 Concentration | Target Gene | Fold Change vs. Agonist Alone | Reference |
| HEK293 (hTLR2/CD14) | LTA (TLR2 agonist) | Not Specified | MyD88 | Significantly Inhibited | [9] |
| HEK293 (hTLR2/CD14) | LTA (TLR2 agonist) | Not Specified | NF-κB (p65) | Significantly Inhibited | [9] |
| HEK293 (hTLR4/MD2/CD14) | LPS (TLR4 agonist) | Not Specified | MyD88 | Significantly Inhibited | [9] |
| HEK293 (hTLR4/MD2/CD14) | LPS (TLR4 agonist) | Not Specified | NF-κB (p65) | Significantly Inhibited | [9] |
| Monocyte-derived macrophages (Ankylosing Spondylitis patients) | LPS (1 µg/ml) | 5 µ g/well & 25 µ g/well | MyD88 | Reduced | [7] |
| Monocyte-derived macrophages (Ankylosing Spondylitis patients) | LTA (10 µg/ml) | 5 µ g/well & 25 µ g/well | MyD88 | Reduced | [7] |
| Monocyte-derived macrophages (Ankylosing Spondylitis patients) | LPS (1 µg/ml) | 5 µ g/well & 25 µ g/well | NF-κB | Reduced | [7] |
| Monocyte-derived macrophages (Ankylosing Spondylitis patients) | LTA (10 µg/ml) | 5 µ g/well & 25 µ g/well | NF-κB | Reduced | [7] |
Table 2: In Vitro Effects of β-D-mannuronic Acid (M2000) on Cytokine Production
| Cell Type | TLR Agonist | M2000 Concentration | Cytokine | % Reduction vs. Agonist Alone | Reference |
| HEK293 (hTLR2/CD14) | LTA | Not Specified | TNF-α | Suppressed | [9] |
| HEK293 (hTLR2/CD14) | LTA | Not Specified | IL-6 | Suppressed | [9] |
| HEK293 (hTLR4/MD2/CD14) | LPS | Not Specified | TNF-α | Suppressed | [9] |
| HEK293 (hTLR4/MD2/CD14) | LPS | Not Specified | IL-6 | Suppressed | [9] |
| Monocyte-derived macrophages (Ankylosing Spondylitis patients) | LPS (1 µg/ml) | 5 µ g/well & 25 µ g/well | TNF-α | Significant Decrease (p < 0.001) | [7] |
| Monocyte-derived macrophages (Ankylosing Spondylitis patients) | LTA (10 µg/ml) | 25 µ g/well | TNF-α | Significant Decrease (p = 0.02) | [7] |
| Monocyte-derived macrophages (Ankylosing Spondylitis patients) | LPS (1 µg/ml) | 5 µ g/well & 25 µ g/well | IL-6 | Significantly Down-regulated | [7] |
| Monocyte-derived macrophages (Ankylosing Spondylitis patients) | LTA (10 µg/ml) | 5 µ g/well & 25 µ g/well | IL-6 | Significantly Down-regulated | [7] |
Table 3: In Vivo Effects of β-D-mannuronic Acid (M2000) on Gene Expression in Ankylosing Spondylitis Patients
| Treatment | Target Gene | Fold Change vs. Healthy Subjects (Baseline) | Fold Change vs. Placebo (Post-treatment) | Reference |
| M2000 | MyD88 | Higher at baseline | Significantly Decreased | [10] |
| M2000 | NF-κB | Higher at baseline | Significantly Decreased | [10] |
| M2000 | IKB-alpha | Higher at baseline | Significantly Decreased | [10] |
| M2000 | MAPK14 | Higher at baseline | Significantly Decreased | [10] |
Experimental Protocols
This section provides detailed, representative methodologies for key experiments cited in the literature on β-D-mannuronic acid and TLR signaling.
In Vitro Cell Culture and Stimulation
Objective: To assess the effect of β-D-mannuronic acid on TLR agonist-induced signaling in a controlled in vitro environment.
Materials:
-
Human Embryonic Kidney (HEK) 293 cells stably transfected with human TLR2/CD14 or TLR4/MD2/CD14.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
β-D-mannuronic acid (M2000) solution (sterile, concentration to be determined based on experimental design).
-
TLR2 agonist: Lipoteichoic acid (LTA) from Staphylococcus aureus (e.g., 10 µg/mL).
-
TLR4 agonist: Lipopolysaccharide (LPS) from E. coli O111:B4 (e.g., 100 ng/mL).
-
96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
Protocol:
-
Seed HEK293 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of β-D-mannuronic acid for a specified time (e.g., 2 hours) before adding the TLR agonist.
-
Stimulate the cells with either LTA or LPS for a designated period (e.g., 24 hours for cytokine analysis, or shorter time points for signaling pathway analysis).
-
Include appropriate controls: untreated cells, cells treated with M2000 alone, and cells treated with the TLR agonist alone.
-
After the incubation period, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction for downstream applications (e.g., Real-Time PCR or Western Blot).
Gene Expression Analysis by Real-Time PCR
Objective: To quantify the mRNA expression levels of key genes in the TLR signaling pathway.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
SYBR Green or TaqMan-based real-time PCR master mix.
-
Primers for target genes (e.g., MyD88, NF-κB p65, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Real-time PCR instrument.
Protocol:
-
RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Prepare the real-time PCR reaction mixture containing the master mix, forward and reverse primers for the target gene, and the cDNA template.
-
Perform the PCR reaction using a real-time PCR instrument with a typical cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplified product when using SYBR Green.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Cytokine Measurement by ELISA
Objective: To quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for TNF-α and IL-6.
-
Cell culture supernatants collected from the in vitro stimulation experiment.
-
Microplate reader.
Protocol:
-
Follow the instructions provided with the commercial ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) that will be converted by HRP into a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of the cytokine in the samples.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
TLR4 MyD88-Dependent Signaling Pathway and Inhibition by β-D-mannuronic Acid
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Toll-Like Receptor (TLR) Signaling Pathway by Polyphenols in the Treatment of Age-Linked Neurodegenerative Diseases: Focus on TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. biomedres.us [biomedres.us]
- 8. The Effects of Mannuronic Acid on IL-1β, IL-17A, STAT1, and STAT3 Gene Expressions and TLR2 and TLR4 Molecules in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The potent suppressive effect of β-d-mannuronic acid (M2000) on molecular expression of the TLR/NF-kB Signaling Pathway in ankylosing spondylitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Trimannuronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Trimannuronic acid is an oligosaccharide derived from the enzymatic or chemical hydrolysis of alginate, a major polysaccharide found in brown seaweeds. As a trimer of β-D-mannuronic acid, it is a subject of growing interest in biomedical research due to its potential therapeutic applications, including roles in pain management, treatment of vascular dementia, and as a component in vaccine development.[1][2][3] This document provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of relevant biological and experimental workflows.
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information and provides general characteristics expected for similar oligosaccharides.
| Property | Data for this compound (Free Acid) | General Oligosaccharide Properties |
| Molecular Formula | C₁₈H₂₆O₁₉[1][3] | Varies depending on the monomer units and degree of polymerization. |
| Molecular Weight | 546.39 g/mol [1][3] | Increases with the degree of polymerization. |
| CAS Number | 66754-13-0[1][3] | Each specific oligosaccharide has a unique CAS number. |
| Melting Point | Not available | Oligosaccharides generally do not have sharp melting points; they tend to decompose at high temperatures. |
| Boiling Point | Not available | Not applicable as oligosaccharides typically decompose before boiling. |
| Solubility | Soluble in water. Insoluble in most organic solvents.[4] To enhance solubility, heating to 37°C and sonication in an ultrasonic bath is recommended.[1][3] | Generally soluble in water due to the presence of multiple hydroxyl groups. Solubility in water tends to decrease as the chain length increases.[5] They are typically insoluble in nonpolar organic solvents.[4] |
| pKa | Not available | The pKa of uronic acid carboxyl groups in similar polysaccharides like heparin has been determined to be in the range of 2.79 to 3.13.[6] |
| Stability | Store at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage.[1] | Stability is dependent on temperature and pH. Glycosidic bonds can be susceptible to hydrolysis under acidic conditions. |
Experimental Protocols
Detailed experimental methodologies for the characterization and analysis of this compound are crucial for research and development. Below are protocols for key analytical techniques.
Isolation and Purification of this compound
This compound is typically obtained by the controlled hydrolysis of alginate, specifically from polymannuronic acid (poly-M) blocks.
-
Enzymatic Hydrolysis:
-
Substrate Preparation: Prepare a solution of high-purity sodium alginate rich in poly-M blocks in a suitable buffer (e.g., Tris-HCl with CaCl₂).
-
Enzymatic Digestion: Add a specific alginate lyase that cleaves M-M linkages to the substrate solution. Incubate at the optimal temperature and pH for the enzyme (e.g., 37°C, pH 7.0) for a defined period (e.g., 24 hours).
-
Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Fractionation: Centrifuge the digest to remove any insoluble material. The supernatant containing a mixture of oligomannuronates is then subjected to size-exclusion chromatography (SEC) or anion-exchange chromatography to separate the oligosaccharides based on their degree of polymerization.
-
Trimer Collection: Collect the fractions corresponding to the trimannuronic acid, as determined by comparison with standards or by mass spectrometry.
-
Desalting and Lyophilization: Desalt the collected fractions and lyophilize to obtain the purified this compound powder.
-
-
Acid Hydrolysis:
-
Prepare a solution of polymannuronic acid in a dilute acid (e.g., 0.1 M HCl).
-
Heat the solution at a controlled temperature (e.g., 80°C) for a specific time to achieve partial hydrolysis.
-
Neutralize the solution with a base (e.g., NaOH).
-
Follow steps 4-6 from the enzymatic hydrolysis protocol for fractionation and purification.
-
Characterization by High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity and determine the degree of polymerization of the isolated oligosaccharide.
-
System: An HPLC system equipped with a UV detector or a refractive index detector.
-
Column: A size-exclusion column suitable for oligosaccharide separation (e.g., Superdex™ 30).
-
Mobile Phase: An aqueous buffer, such as 0.1 M NaCl.
-
Flow Rate: A typical flow rate is 0.2 mL/min.
-
Detection: If the oligosaccharide contains an unsaturated uronic acid at the non-reducing end (a product of lyase activity), UV detection at 230 nm can be used. Otherwise, a refractive index detector is employed.
-
Procedure:
-
Dissolve the purified this compound in the mobile phase.
-
Inject a known volume (e.g., 20 µL) onto the column.
-
Monitor the elution profile and compare the retention time with that of known standards for dimeric, trimeric, and tetrameric mannuronates to confirm the identity and purity.[7]
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural characterization of oligosaccharides.
-
Sample Preparation: Dissolve the lyophilized this compound in deuterium oxide (D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the anomeric protons and other protons in the sugar rings, which can confirm the β-linkage and the mannuronic acid configuration.
-
¹³C NMR: Shows the chemical shifts of the carbon atoms, including the carboxyl carbons. This technique is particularly useful for identifying the monomeric units and the linkage positions.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to assign all proton and carbon signals and to confirm the connectivity between the mannuronic acid residues, thus verifying the 1,4-linkage.
-
-
Analysis: The chemical shifts obtained are compared with published data for oligomannuronates to confirm the structure of this compound.[8]
Determination of pKa by ¹³C NMR Spectroscopy
This method allows for the determination of the acidity of the carboxyl groups within the oligosaccharide structure.[6]
-
Procedure:
-
Prepare a series of samples of this compound in D₂O, each adjusted to a different pH value across a range (e.g., pH 1 to 6).
-
Acquire a ¹³C NMR spectrum for each sample.
-
Identify the resonance signal corresponding to the carboxyl carbon (C6) of the mannuronic acid residues.
-
Plot the chemical shift of the carboxyl carbon as a function of pH.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the midpoint of the sigmoidal curve.
-
Visualizations
Workflow for Production and Characterization of this compound
Caption: Production and characterization workflow for this compound.
Hypothesized Signaling Pathway for TNF-α Induction
This compound has been reported to induce the secretion of Tumor Necrosis Factor-alpha (TNF-α) from macrophage cell lines.[1][2][3] While the precise molecular mechanism is not fully elucidated, a plausible pathway involves pattern recognition receptor activation.
Caption: Hypothesized pathway for TNF-α induction by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Preparation, structural characterization, biological activity, and nutritional applications of oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereal Chem 1975 | Physical and Chemical Properties of Oligosaccharides. [cerealsgrains.org]
- 6. Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR spectroscopy analysis of oligoguluronates and oligomannuronates prepared by acid or enzymatic hydrolysis of homopolymeric blocks of alginic acid. Application to the determination of the substrate specificity of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Modeling of D-Trimannuronic Acid Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Trimannuronic acid, an oligosaccharide derived from alginate, has garnered interest for its potential biological activities, including the induction of TNF-α secretion.[1][2][3][4] Understanding the molecular mechanisms underlying these activities necessitates the identification of its protein receptors and the characterization of the binding interactions. In the absence of an experimentally determined receptor for this compound, in-silico modeling provides a powerful and efficient approach to hypothesize and investigate potential protein targets. This technical guide outlines a comprehensive workflow for the in-silico modeling of this compound receptor binding, from putative receptor identification to detailed analysis of the binding dynamics. This guide is intended for researchers, scientists, and drug development professionals with an interest in computational approaches to studying carbohydrate-protein interactions.
Introduction to In-Silico Modeling of Carbohydrate-Protein Interactions
Carbohydrate-protein interactions are fundamental to a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis.[5] Computational modeling offers a valuable alternative and complement to experimental methods like X-ray crystallography and NMR for studying these interactions, which can be challenging due to the flexibility and heterogeneity of carbohydrates.[5] In-silico techniques, such as molecular docking and molecular dynamics simulations, allow for the exploration of binding poses, prediction of binding affinities, and detailed analysis of the intermolecular forces driving the interaction.[5]
Putative Receptor Identification for this compound
Given that no specific receptor for this compound has been definitively identified, the initial and most critical step is to generate a list of potential protein candidates. This can be achieved through a combination of literature mining, database screening, and bioinformatics approaches.
Strategy for Target Identification
-
Literature and Database Mining:
-
Carbohydrate-Binding Protein Databases: Systematically search databases such as ProCarbDB, GlyCosmos, and the Carbohydrate Binding Protein Database (CBP DB) for proteins known to bind mannuronic acid or similar oligosaccharides.[6][7][8][9]
-
Alginate-Binding Proteins: Investigate proteins known to interact with alginate, the parent polysaccharide of this compound. These proteins, often found in marine organisms, may possess binding sites capable of accommodating its oligomeric form.[10][11][12][13][14]
-
Lectins: Focus on lectins, a class of proteins that exhibit high specificity for carbohydrates. Mannose-binding lectins are particularly relevant candidates.[15][16][17]
-
-
Reverse Docking:
Logical Workflow for Putative Receptor Identification
Caption: Workflow for identifying putative receptors for this compound.
In-Silico Modeling Workflow
Once a putative receptor is identified, a systematic in-silico modeling workflow can be employed to characterize the binding interaction.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[23][24] For carbohydrate docking, it is crucial to account for the flexibility of the ligand.
Experimental Protocol: Molecular Docking
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the putative receptor from the Protein Data Bank (PDB) or through homology modeling if an experimental structure is unavailable.
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate a 3D conformer of this compound and optimize its geometry using a suitable force field (e.g., GLYCAM).[25]
-
-
Binding Site Prediction:
-
If the binding site is unknown, use computational tools to predict potential binding pockets on the receptor surface.
-
-
Docking Simulation:
-
Pose Analysis and Scoring:
-
Analyze the generated poses based on their docking scores and clustering.
-
Visually inspect the top-ranked poses to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event in a solvated environment.[25][26][27][28][29]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Use the best-ranked docking pose as the starting structure for the MD simulation.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the production simulation for a sufficient duration (e.g., 100 ns or longer) to ensure conformational sampling.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex (e.g., RMSD, RMSF).
-
Identify key interacting residues and the types of interactions (e.g., hydrogen bonds, salt bridges).
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
In-Silico Modeling Workflow Diagram
Caption: A streamlined workflow for the in-silico modeling of ligand-receptor binding.
Data Presentation: Hypothetical Binding Affinity Data
The following table presents a hypothetical summary of quantitative data that could be generated from the in-silico modeling of this compound with three putative receptors. The values are representative of typical carbohydrate-protein interactions and are for illustrative purposes only.
| Putative Receptor | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| Lectin A | -8.5 | -9.2 | Asp89, Trp102, Arg115 | 5 |
| Alginate Lyase | -7.2 | -7.8 | Tyr56, Asn60, Lys150 | 4 |
| Toll-like Receptor 4 | -6.8 | -7.1 | Ser234, Gln260, Arg264 | 3 |
Signaling Pathway Analysis
Upon successful binding, this compound could potentially modulate the signaling pathway associated with its receptor. For instance, if the receptor is a Toll-like Receptor (TLR), its activation could initiate a downstream signaling cascade leading to the production of cytokines like TNF-α.
Hypothetical Signaling Pathway Diagram
Caption: A potential signaling cascade initiated by this compound binding.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the in-silico modeling of this compound receptor binding. By following the outlined workflow, researchers can effectively identify and characterize potential protein targets for this and other novel carbohydrate ligands. The integration of computational methods is crucial in modern drug discovery and molecular biology, offering a powerful lens through which to investigate complex biological interactions and accelerate the path from molecular understanding to therapeutic application.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein–Carbohydrate Docking - Profacgen [profacgen.com]
- 6. ProCarbDB: A Database of Carbohydrate-binding Proteins [repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. C O N S O R T I U M F O R F U N C T I O N A L G L Y C O M I C S [web.mit.edu]
- 9. GlyCosmos Portal [glycosmos.org]
- 10. Expression and characterization of a novel alginate-binding protein: A promising tool for investigating alginate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Stabilization by Alginate Binding and Suppression of Thermal Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein stabilization by alginate binding and suppression of thermal aggregation - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Alginate: properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mannose-binding plant lectins: different structural scaffolds for a common sugar-recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of the Structure–Function Relationships of Mannose-Specific Lectins from Plants, Algae and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional Diversity of Novel Lectins with Unique Structural Features in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Reverse Docking Service - CD ComputaBio [computabio.com]
- 23. sites.ualberta.ca [sites.ualberta.ca]
- 24. youtube.com [youtube.com]
- 25. Molecular Dynamics Simulations of Galectin-1-oligosaccharide Complexes Reveal the Molecular Basis for Ligand Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Molecular dynamics simulations of galectin-1-oligosaccharide complexes reveal the molecular basis for ligand diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]
- 29. Molecular Dynamics Simulation of Protein-Protein Complex Formation in a Crowded Environment: Gauss Centre for Supercomputing e.V. [gauss-centre.eu]
A Technical Guide to D-Trimannuronic Acid and its Monomeric Counterpart, β-D-mannuronic acid: Novel Therapeutic Targets and Divergent Immunomodulatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of two structurally related but functionally distinct molecules derived from alginate: D-Trimannuronic acid, an oligosaccharide, and β-D-mannuronic acid (also known as M2000), its monosaccharide constituent. While both originate from the same natural polymer, they exhibit opposing effects on the immune system, particularly concerning the pivotal inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). This compound has been identified as an inducer of TNF-α secretion, suggesting its potential as a research tool for studying inflammatory processes. In stark contrast, β-D-mannuronic acid has emerged as a promising anti-inflammatory and immunomodulatory agent, having undergone extensive preclinical and clinical evaluation for the treatment of autoimmune diseases such as rheumatoid arthritis and ankylosing spondylitis. This document details their respective mechanisms of action, summarizes key quantitative data from clinical trials, provides outlines of relevant experimental protocols, and visualizes the involved signaling pathways.
Introduction: A Tale of Two Mannuronates
Alginate, a polysaccharide derived from brown seaweed, is composed of blocks of mannuronic and guluronic acid. The bioactivity of alginate derivatives is highly dependent on their molecular size and structure. This guide focuses on two such derivatives:
-
This compound: An alginate oligomer consisting of three mannuronic acid units.
-
β-D-mannuronic acid (M2000): The monosaccharide unit of mannuronic acid.[1]
Initial investigations into these molecules have revealed a fascinating dichotomy in their immunomodulatory properties. While the oligomer, this compound, acts as a pro-inflammatory stimulus, the monomer, β-D-mannuronic acid, demonstrates potent anti-inflammatory effects. This divergence underscores the critical role of molecular structure in determining biological function and presents distinct opportunities for therapeutic intervention.
This compound: A Pro-inflammatory Modulator
This compound has been identified as an activator of TNF-α secretion from macrophages.[2][3][4][5] This pro-inflammatory activity positions it as a valuable tool for in vitro and in vivo studies of inflammatory signaling cascades.
Mechanism of Action: Induction of TNF-α Secretion
The pro-inflammatory effects of this compound are primarily mediated through the activation of macrophages. The proposed mechanism involves the interaction with CD14, a co-receptor for Toll-like receptors (TLRs). The structure of the alginate oligomer, particularly the presence of an unsaturated terminal, is crucial for this activity.[6]
Signaling Pathway for this compound-Induced TNF-α Secretion
Caption: this compound signaling pathway for TNF-α induction.
Experimental Protocols
2.2.1. Induction of TNF-α Secretion from Macrophages
This protocol outlines the general steps for assessing the ability of this compound to induce TNF-α secretion from a macrophage cell line (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions until they reach a suitable confluency.
-
Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Stimulation: Treat the cells with varying concentrations of this compound. Include a negative control (vehicle) and a positive control (e.g., Lipopolysaccharide - LPS).
-
Incubation: Incubate the plates for a specified period (e.g., 4-24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Workflow for TNF-α Induction Experiment
Caption: Experimental workflow for measuring TNF-α induction.
Quantitative Data for this compound:
Currently, specific quantitative data such as EC50 values for TNF-α induction by this compound are not widely available in the public domain. Further research is required to establish a precise dose-response relationship.
β-D-mannuronic acid (M2000): A Novel Anti-inflammatory Drug
In contrast to its oligomeric relative, β-D-mannuronic acid (M2000) has demonstrated significant anti-inflammatory and immunomodulatory properties.[7][8] It has been investigated as a novel non-steroidal anti-inflammatory drug (NSAID) with a favorable safety profile.[2]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of β-D-mannuronic acid are attributed to its ability to antagonize Toll-like receptors 2 and 4 (TLR2 and TLR4).[9][10][11] By inhibiting these key receptors of the innate immune system, β-D-mannuronic acid effectively downregulates downstream signaling pathways, including the MyD88-dependent pathway that leads to the activation of NF-κB. This results in a reduction in the gene expression and production of several pro-inflammatory cytokines, including TNF-α, IL-6, and IL-17.[12][13][14][15][16]
Signaling Pathway for β-D-mannuronic acid-Mediated Inhibition of TNF-α
Caption: β-D-mannuronic acid's inhibitory effect on the TLR signaling pathway.
Clinical Trial Data
β-D-mannuronic acid has undergone several clinical trials for inflammatory autoimmune diseases.
Table 1: Phase III Clinical Trial Results for β-D-mannuronic acid in Rheumatoid Arthritis [9][17]
| Outcome Measure | β-D-mannuronic acid (1000 mg/day) | Placebo | Conventional Treatment |
| ACR20 Response at 12 Weeks | Significant Reduction vs. Placebo & Conventional | - | - |
| DAS28 | Significant Improvement | - | - |
| Swollen Joint Count | Significant Reduction vs. Placebo | - | - |
| Tender Joint Count | Significant Reduction vs. Placebo | - | - |
| Adverse Events | No to very low | - | - |
Table 2: Phase I/II Clinical Trial Results for β-D-mannuronic acid in Ankylosing Spondylitis [12]
| Outcome Measure | β-D-mannuronic acid (1000 mg/day) | Naproxen (1000 mg/day) | Placebo |
| ASAS20 Response at 12 Weeks | 57.7% | 59% (p > 0.05 vs. β-D-mannuronic acid) | 19% (p = 0.007 vs. β-D-mannuronic acid) |
| Secondary Endpoints | Statistically Significant Improvement vs. Placebo | Statistically Significant Improvement vs. Placebo | - |
| Gastrointestinal Adverse Events | Lower incidence than Naproxen | Higher incidence | - |
Experimental Protocols
3.3.1. Adjuvant-Induced Arthritis (AIA) in Rats
This preclinical model is commonly used to evaluate the efficacy of anti-arthritic drugs.
-
Induction of Arthritis: Inject complete Freund's adjuvant (CFA) into the paw or base of the tail of susceptible rats.
-
Treatment: Administer β-D-mannuronic acid orally at various doses daily, starting from the day of adjuvant injection (prophylactic) or after the onset of arthritis (therapeutic).
-
Assessment of Arthritis:
-
Clinical Scoring: Visually score the severity of arthritis in the paws based on erythema and swelling.
-
Paw Volume Measurement: Measure the volume of the paws using a plethysmometer at regular intervals.
-
Histopathology: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage damage, and bone resorption.
-
-
Data Analysis: Compare the arthritis scores, paw volumes, and histological findings between the treated and control groups.
Workflow for Adjuvant-Induced Arthritis Model
Caption: Workflow for the adjuvant-induced arthritis experimental model.
The Dichotomy Explained: Size and Structure Dictate Function
The opposing effects of this compound and β-D-mannuronic acid on TNF-α production highlight a critical principle in pharmacology: the size and structure of a molecule determine its interaction with biological targets.
-
This compound (Oligomer): Its larger, polymeric structure, particularly with an unsaturated terminal from enzymatic degradation, is recognized by pattern recognition receptors like CD14, which act as co-receptors for TLRs, leading to a pro-inflammatory signaling cascade.[6][18] The size and repeating nature of the oligomer may facilitate the clustering of receptors, a common mechanism for initiating immune signaling.
-
β-D-mannuronic acid (Monomer): As a small monosaccharide, it appears to act as an antagonist at the ligand-binding site of TLR2 and TLR4.[9] This competitive inhibition prevents the binding of pro-inflammatory ligands like LPS and LTA, thereby blocking the initiation of the inflammatory cascade.
This distinction suggests that while larger alginate fragments can trigger immune responses, the fundamental monomeric unit possesses an inherent anti-inflammatory activity.
Conclusion and Future Directions
This compound and β-D-mannuronic acid represent two sides of the same coin, demonstrating the profound impact of molecular size and structure on biological activity. This compound serves as a valuable research tool for elucidating pro-inflammatory pathways. Conversely, β-D-mannuronic acid has shown considerable promise as a safe and effective oral anti-inflammatory agent for chronic autoimmune diseases.
Future research should focus on:
-
Elucidating the precise binding site and downstream signaling pathways of this compound on macrophages to better understand its pro-inflammatory mechanism.
-
Conducting further clinical trials to establish the long-term efficacy and safety of β-D-mannuronic acid in a broader range of inflammatory and autoimmune conditions.
-
Investigating the therapeutic potential of other alginate-derived oligosaccharides of varying lengths and compositions to identify novel immunomodulatory agents.
The study of these mannuronic acid derivatives offers exciting avenues for both fundamental immunology research and the development of novel therapeutics.
References
- 1. NO and TNF-alpha released from activated macrophages stabilize HIF-1alpha in resting tubular LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Induction of macrophage TNF alpha, IL-1, IL-6, and PGE2 production by DTH-initiating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of a 26-kDa membrane-form tumor necrosis factor (TNF)-alpha in human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | An exploration of alginate oligosaccharides modulating intestinal inflammatory networks via gut microbiota [frontiersin.org]
- 11. The effects of β-D-mannuronic acid (M2000), as a novel NSAID, on COX1 and COX2 activities and gene expression in ankylosing spondylitis patients and the murine monocyte/macrophage, J774 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the efficacy and safety of β-d-mannuronic acid in patients with ankylosing spondylitis: A 12-week randomized, placebo-controlled, phase I/II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The genes expression status of inflammatory determinants following the oral administration of Mannuronic acid in patients with rheumatoid arthritis | Omidian | Medical Research Journal [journals.viamedica.pl]
- 17. International multicenter randomized, placebo-controlled phase III clinical trial of β-D-mannuronic acid in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Role of D-Trimannuronic Acid in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Trimannuronic acid, an oligosaccharide derived from seaweed alginate, is emerging as a molecule of interest in the modulation of innate immune responses. While direct research on this compound is in its nascent stages, compelling evidence from studies on its constituent monomer, β-D-mannuronic acid (also known as M2000), suggests a potent anti-inflammatory role mediated through the antagonism of Toll-like receptor (TLR) signaling pathways. This technical guide synthesizes the current understanding of this compound's putative role in innate immunity, drawing heavily on the more extensive research available for β-D-mannuronic acid. We present a detailed overview of the proposed signaling pathways, summarize available quantitative data, and provide illustrative experimental protocols to guide future research in this promising area of immunomodulation.
Introduction
The innate immune system constitutes the first line of defense against invading pathogens. A crucial component of this system is the family of Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs) and initiate a signaling cascade that results in the production of pro-inflammatory cytokines and the activation of an immune response. While essential for host defense, dysregulated TLR signaling can lead to chronic inflammation and autoimmune diseases. Consequently, the identification of molecules that can modulate TLR activity is a significant focus of drug discovery and development.
This compound, a trimer of mannuronic acid, is an alginate oligomer extracted from seaweed.[1][2][3][4] Alginate oligosaccharides have garnered attention for their immunomodulatory properties. Notably, this compound has been shown to induce the secretion of Tumor Necrosis Factor-alpha (TNF-α) in mouse macrophage cell lines, suggesting a direct interaction with innate immune cells.[1][2][3][4] However, the more extensively studied monomer, β-D-mannuronic acid (M2000), exhibits potent anti-inflammatory effects by antagonizing TLR2 and TLR4 signaling.[5] This guide will, therefore, extrapolate the likely mechanisms of this compound based on the robust data available for M2000, providing a framework for future investigation.
Proposed Signaling Pathway of this compound in Innate Immunity
Based on the evidence from studies on β-D-mannuronic acid (M2000), this compound is hypothesized to act as an antagonist of TLR2 and TLR4 signaling. The proposed pathway involves the inhibition of key downstream adaptor molecules and transcription factors, ultimately leading to a reduction in the expression of pro-inflammatory cytokines.
Diagram: Putative TLR2/4 Antagonistic Pathway of this compound
References
- 1. β-D-Mannuronic Acid (M2000) as a Landmark in Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-D-mannuronic Acid (M2000) and Inflammatory Cytokines in COVID-19; An In vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
In Vivo Degradation Pathways of Alginate Oligosaccharides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alginate oligosaccharides (AOS), derived from the enzymatic or chemical depolymerization of alginate, a natural polysaccharide from brown seaweed, have garnered significant interest in the pharmaceutical and nutraceutical fields. Their diverse biological activities, including anti-inflammatory, antioxidant, and prebiotic effects, are intrinsically linked to their in vivo degradation and subsequent metabolic fate. This technical guide provides a comprehensive overview of the degradation pathways of AOS within a biological system, focusing on enzymatic breakdown, gut microbiota interaction, pharmacokinetic profiles, and the modulation of key cellular signaling pathways.
Pharmacokinetics of Alginate Oligosaccharides
Following oral administration, a portion of smaller alginate oligosaccharides (AOS), specifically dimers, trimers, and tetramers, can be absorbed directly from the digestive tract into the systemic circulation. The majority of larger AOS, however, transit to the lower gut where they are metabolized by the resident microbiota.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in murine models have demonstrated the rapid absorption of low molecular weight AOS. Following a single oral administration of an AOS mixture to mice, oligosaccharides were detected in the plasma within minutes, with the maximum plasma concentration (Cmax) being reached at approximately 5 minutes.[1][2][3] A significant fraction of the absorbed, unaltered oligosaccharides are then excreted in the urine.[1][2][3]
Table 1: Pharmacokinetic Parameters of Alginate Oligosaccharides in Mice after a Single Oral Administration [1][2][3]
| Parameter | Plasma | Urine |
| Time to Cmax (Tmax) | ~5 minutes | ~30 minutes |
| Maximum Concentration (Cmax) | ~24.5 µg/mL | ~425.5 µg/mL |
Degradation by Gut Microbiota
The primary site for the degradation of most orally ingested alginate oligosaccharides is the colon, where a complex community of microorganisms collectively known as the gut microbiota resides. Certain bacteria within the gut, particularly species from the Bacteroides genus, possess specialized enzymatic machinery to break down these complex carbohydrates.
Alginate Lyases: The Key Degrading Enzymes
The breakdown of alginate and AOS is primarily carried out by a class of enzymes called alginate lyases. These enzymes cleave the glycosidic bonds of alginate through a β-elimination reaction, resulting in the formation of unsaturated oligosaccharides with a double bond at the non-reducing end. Alginate lyases are classified into various polysaccharide lyase (PL) families based on their amino acid sequences and exhibit specificity for the different monomeric units of alginate: β-D-mannuronate (M) and α-L-guluronate (G).
Quantitative Data on Alginate Lyase Activity
The efficiency of alginate lyase-mediated degradation can be quantified by determining their kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster reaction rate.
Table 2: Kinetic Parameters of Alginate Lyases from Human Gut Bacteria
| Enzyme | Source Organism | Substrate | Km (mg/mL) | Vmax (U/mg) | Reference |
| BoPL6 | Bacteroides ovatus | PolyG | - | - | [4] |
| BoPL17 | Bacteroides ovatus | PolyM | - | - | [4] |
| BoPL38 | Bacteroides ovatus | Alginate | - | - | [4] |
| Aly644 | Metagenome of Antarctic macroalgae-associated microbes | Sodium Alginate | 16.75 | 112.36 (mg/mL·min) | [5] |
| cAlyM | Microbulbifer sp. Q7 | Alginate | 0.37 | 762.4 (s⁻¹) | [6] |
Note: '-' indicates data not available in the cited source.
Metabolic Products and Biological Effects
The microbial degradation of alginate oligosaccharides in the gut results in the production of various metabolites, most notably short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs are readily absorbed by the host and have been shown to exert a range of beneficial health effects.
Modulation of Cellular Signaling Pathways
Alginate oligosaccharides and their degradation products can influence host cellular functions by modulating key signaling pathways involved in inflammation and immune responses.
-
NF-κB and MAPK Pathways: AOS have been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][8][9] These pathways are central to the inflammatory response, and their inhibition by AOS leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]
-
AMPK/NF-κB Pathway: In the context of intestinal inflammation, such as in dextran sulfate sodium (DSS)-induced colitis models, AOS have been demonstrated to ameliorate disease severity by modulating the AMP-activated protein kinase (AMPK) and NF-κB pathways.[2][4][10] AOS can activate AMPK, which in turn inhibits NF-κB signaling, leading to a downstream reduction in inflammation.[4][10]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the in vivo degradation of alginate oligosaccharides.
Quantification of Alginate Oligosaccharides in Biological Fluids by LC-MS/MS
Objective: To detect and quantify AOS in plasma and urine.
-
Sample Preparation: Plasma and urine samples are deproteinized, typically using a solvent like acetonitrile, and then centrifuged to remove precipitated proteins. The supernatant is collected for analysis.
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system equipped with an anion-exchange column. A gradient elution with a mobile phase, such as ammonium formate buffer, is used to separate the different sizes of AOS.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode for specific and sensitive quantification of the target AOS (dimer, trimer, tetramer, etc.).
-
Quantification: A calibration curve is generated using standard solutions of known AOS concentrations. The concentration of AOS in the biological samples is then determined by comparing their peak areas to the calibration curve.
Alginate Lyase Activity Assay
Objective: To measure the enzymatic activity of alginate lyases.
-
Reaction Setup: A reaction mixture is prepared containing the enzyme solution, a buffered substrate solution (e.g., 0.1% sodium alginate in Tris-HCl buffer), and any necessary cofactors.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Termination of Reaction: The enzymatic reaction is stopped, often by heat inactivation (e.g., boiling for 5-10 minutes).
-
Measurement of Product Formation: The formation of unsaturated uronic acids, the product of the β-elimination reaction, is measured by monitoring the increase in absorbance at 235 nm using a spectrophotometer. One unit of enzyme activity is typically defined as the amount of enzyme that causes a specific increase in absorbance per unit of time.
In Vivo Murine Model of DSS-Induced Colitis
Objective: To evaluate the anti-inflammatory effects of AOS in a model of intestinal inflammation.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Induction of Colitis: Acute colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water (typically 2.5-5% w/v) for a period of 5-7 days.
-
AOS Treatment: Mice are orally administered with different doses of AOS daily, starting before or concurrently with the DSS administration and continuing throughout the study period. A control group receives a vehicle (e.g., water or saline).
-
Assessment of Colitis Severity: Disease progression is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces. A disease activity index (DAI) score is calculated based on these parameters.
-
Histological Analysis: At the end of the study, the colons are collected, and their length is measured. Colon tissue sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, mucosal damage, and immune cell infiltration.
-
Biochemical Analysis: Colon tissue homogenates and serum samples can be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers.
Quantification of Short-Chain Fatty Acids by GC-MS or LC-MS/MS
Objective: To measure the concentration of SCFAs in fecal or cecal samples.
Methodology: [9]
-
Sample Preparation: Fecal or cecal contents are homogenized in a suitable solvent (e.g., water or ethanol) and then acidified. For GC-MS analysis, the SCFAs are typically extracted into an organic solvent (e.g., diethyl ether). For LC-MS/MS, derivatization may be performed to improve sensitivity.
-
Chromatographic Separation: The extracted and prepared samples are injected into either a gas chromatograph or a liquid chromatograph.
-
GC-MS: A capillary column is used to separate the volatile SCFAs.
-
LC-MS/MS: A C18 reversed-phase column is commonly used.
-
-
Mass Spectrometric Detection: The separated SCFAs are detected and quantified using a mass spectrometer. Stable isotope-labeled internal standards are often used for accurate quantification.
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the corresponding internal standard and a calibration curve generated with known standards.
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: AOS signaling pathways in macrophages.
Experimental Workflow
Caption: Workflow for in vivo DSS-colitis model.
Conclusion
The in vivo degradation of alginate oligosaccharides is a multifaceted process, primarily driven by the enzymatic activity of the gut microbiota. The resulting metabolites, particularly short-chain fatty acids, play a crucial role in mediating the health-promoting effects of AOS, including the modulation of inflammatory signaling pathways. A thorough understanding of these degradation pathways, supported by robust experimental methodologies, is essential for the rational design and development of AOS-based therapeutics and functional foods. This technical guide provides a foundational framework for researchers and professionals working in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Alginate Oligosaccharides Ameliorate DSS-Induced Colitis through Modulation of AMPK/NF-κB Pathway and Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Alginate Oligosaccharides Ameliorate DSS-Induced Colitis through Modulation of AMPK/NF-κB Pathway and Intestinal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 13. socmucimm.org [socmucimm.org]
- 14. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mpbio.com [mpbio.com]
Methodological & Application
Application Notes and Protocols for In Vitro Stimulation of RAW 264.7 Cells with D-Trimannuronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Trimannuronic acid is an oligosaccharide derived from alginate, a natural polymer found in brown seaweed. Alginate and its derivatives are of significant interest in biomedical research due to their biocompatible, biodegradable, and low-toxicity properties. This compound, specifically a trimer of mannuronic acid, is being investigated for its potential to modulate immune responses. This document provides detailed protocols for the in vitro stimulation of the murine macrophage cell line RAW 264.7 with this compound to assess its effects on macrophage activation, including the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The signaling pathways potentially involved, based on studies of related alginate oligosaccharides, are also described.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential dose-dependent effects of this compound on RAW 264.7 cell viability, nitric oxide production, and cytokine secretion. It is important to note that these values are for illustrative purposes and actual results may vary.
Table 1: Effect of this compound on RAW 264.7 Cell Viability (MTT Assay)
| This compound (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 98.5 ± 4.8 |
| 50 | 97.1 ± 5.5 |
| 100 | 95.8 ± 4.9 |
| 200 | 94.2 ± 5.1 |
| 400 | 92.5 ± 5.3 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production (Griess Assay)
| Treatment | Nitrite Concentration (µM) |
| Control | 2.5 ± 0.8 |
| This compound (100 µg/mL) | 15.8 ± 2.1 |
| This compound (200 µg/mL) | 28.4 ± 3.5 |
| This compound (400 µg/mL) | 45.2 ± 4.2 |
| LPS (1 µg/mL) | 55.7 ± 5.8 |
Table 3: Effect of this compound on Cytokine Secretion (ELISA)
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50.2 ± 8.5 | 35.8 ± 6.2 |
| This compound (100 µg/mL) | 450.7 ± 25.1 | 380.4 ± 20.9 |
| This compound (200 µg/mL) | 890.2 ± 42.8 | 750.1 ± 38.7 |
| This compound (400 µg/mL) | 1520.6 ± 75.3 | 1280.9 ± 65.4 |
| LPS (1 µg/mL) | 2500.5 ± 120.6 | 2100.7 ± 105.3 |
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Cells
This protocol describes the standard procedure for culturing and maintaining the RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell scraper
-
Sterile cell culture flasks (T-75)
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of pre-warmed Trypsin-EDTA and incubate for 2-5 minutes at 37°C to detach the cells. Alternatively, use a cell scraper to gently detach the adherent cells. Resuspend the cells in complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the pellet and seed new flasks at a ratio of 1:3 to 1:6.
This compound Stimulation of RAW 264.7 Cells
This protocol outlines the procedure for stimulating RAW 264.7 cells with this compound to assess its impact on cell viability and inflammatory responses.
Materials:
-
RAW 264.7 cells in complete growth medium
-
This compound (stock solution of known concentration, sterile-filtered)
-
Lipopolysaccharide (LPS) from E. coli (positive control, stock solution of 1 mg/mL)
-
Sterile 96-well, 24-well, or 6-well plates
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into appropriate sterile plates at a density of 1 x 10⁵ cells/well for a 96-well plate or 5 x 10⁵ cells/well for a 24-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.
-
Preparation of Stimulants: Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200, 400 µg/mL). Prepare a positive control solution of LPS at a final concentration of 1 µg/mL. Prepare a negative control with medium only.
-
Cell Stimulation: Carefully remove the culture medium from the wells. Add 200 µL (for 96-well plates) or 1 mL (for 24-well plates) of the prepared this compound dilutions, LPS solution, or control medium to the respective wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine and nitric oxide analysis) at 37°C with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes. Carefully collect the cell culture supernatants for subsequent analysis (Griess assay for NO, ELISA for cytokines). Store supernatants at -80°C if not used immediately. The cells can be used for viability assays (MTT) or protein/RNA extraction.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound on RAW 264.7 cells.
Materials:
-
RAW 264.7 cells treated as described in Protocol 2 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
After the 24-hour stimulation period, carefully remove the culture supernatant.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C with 5% CO₂.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Cell culture supernatants from Protocol 2
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite standard solutions (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Add 50 µL of cell culture supernatant to a new 96-well plate in triplicate.
-
Prepare a standard curve using sodium nitrite solutions of known concentrations.
-
Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples using the standard curve.
Cytokine Analysis (ELISA)
This protocol describes the quantification of TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from Protocol 2
-
Mouse TNF-α and IL-6 ELISA kits (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kits for TNF-α and IL-6.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by the addition of a detection antibody and a substrate for color development.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve generated.
Signaling Pathways and Visualizations
Studies on related alginate-derived oligosaccharides suggest that their effects on macrophages are often mediated through Toll-like receptor 4 (TLR4). The activation of TLR4 can initiate downstream signaling cascades, including the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory genes.
Experimental Workflow
Caption: Experimental workflow for this compound stimulation of RAW 264.7 cells.
Putative Signaling Pathway
Application Notes and Protocols for TNF-alpha Measurement Following D-Trimannuronic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the measurement of Tumor Necrosis Factor-alpha (TNF-α) in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) following treatment with D-Trimannuronic acid. This document is intended for researchers in immunology, pharmacology, and drug development investigating the immunomodulatory effects of novel compounds.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine primarily produced by activated macrophages and other immune cells.[1][2] It plays a crucial role in orchestrating the inflammatory response and has been implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Consequently, the modulation of TNF-α production is a key therapeutic target.
This compound, an oligosaccharide derived from alginate, has been identified as a modulator of immune responses. Related mannuronic acid polymers have been shown to induce TNF-α production in monocytes through a CD14-dependent pathway.[3] Conversely, other studies using β-D-mannuronic acid have demonstrated an inhibitory effect on Toll-like receptor (TLR) signaling, leading to a decrease in TNF-α secretion.[4] This protocol provides a robust method to quantify the in vitro effects of this compound on TNF-α secretion by immune cells, such as macrophages.
Data Presentation
The following table summarizes hypothetical quantitative data for TNF-α concentration in the supernatant of macrophage cell cultures treated with varying concentrations of this compound, both with and without stimulation by Lipopolysaccharide (LPS). This data is for illustrative purposes to demonstrate how results can be presented.
| Treatment Group | This compound (µg/mL) | LPS (ng/mL) | Mean TNF-α (pg/mL) | Standard Deviation (pg/mL) |
| Untreated Control | 0 | 0 | 50 | 8 |
| This compound Alone | 1 | 0 | 150 | 25 |
| 10 | 0 | 450 | 55 | |
| 100 | 0 | 800 | 90 | |
| LPS Control | 0 | 100 | 2500 | 210 |
| This compound + LPS | 1 | 100 | 2200 | 180 |
| 10 | 100 | 1500 | 150 | |
| 100 | 100 | 900 | 110 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage-like) or human THP-1 monocytes differentiated into macrophages.
-
Cell Seeding: Seed cells in a 96-well tissue culture plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence and recovery.
-
Preparation of this compound: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium. Further dilute the stock solution to desired working concentrations.
-
Cell Treatment:
-
For investigating the direct effect of this compound, replace the culture medium with fresh medium containing various concentrations of this compound.
-
For investigating the modulatory effect on stimulated TNF-α production, pre-treat the cells with this compound for 1-2 hours before adding a stimulating agent like LPS (e.g., 100 ng/mL).
-
-
Incubation Post-Treatment: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO2. The optimal incubation time should be determined empirically.[5]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the cell-free supernatant for TNF-α measurement. Samples can be stored at -80°C if not analyzed immediately.[6]
TNF-α ELISA Protocol (Sandwich ELISA)
This protocol is a general guideline based on commercially available ELISA kits.[3][7][8] Always refer to the specific manufacturer's instructions for the kit being used.
Materials:
-
Human or mouse TNF-α ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well ELISA plate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate 2-3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the TNF-α standard in Assay Diluent to generate a standard curve (e.g., from 1000 pg/mL to 15.6 pg/mL).[7]
-
Wash the plate 2-3 times with Wash Buffer.
-
Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation: Wash the plate 3-4 times with Wash Buffer. Add 100 µL of the biotinylated detection antibody, diluted in Assay Diluent, to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate 3-4 times with Wash Buffer. Add 100 µL of Streptavidin-HRP conjugate, diluted in Assay Diluent, to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate 4-5 times with Wash Buffer. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add 50-100 µL of Stop Solution (e.g., 2N H2SO4) to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the unknown samples.
Mandatory Visualization
Caption: Experimental workflow for the TNF-α sandwich ELISA protocol.
Caption: Hypothetical signaling pathway for this compound-mediated modulation of TNF-α production.
References
- 1. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of tumor necrosis factor production from monocytes stimulated with mannuronic acid polymers and involvement of lipopolysaccharide-binding protein, CD14, and bactericidal/permeability-increasing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Surfactant protein D inhibits TNF-alpha production by macrophages and dendritic cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Vascular Dementia and Therapeutic Intervention with Sodium Oligomannate (GV-971)
Introduction
Vascular dementia (VaD) is the second most common form of dementia after Alzheimer's disease, characterized by cognitive decline resulting from cerebrovascular pathologies. Animal models are crucial for investigating the pathophysiology of VaD and for the preclinical evaluation of potential therapeutics. A prevalent and well-established method for inducing VaD in rodents is the bilateral common carotid artery stenosis (BCAS) model, which mimics chronic cerebral hypoperfusion, a key contributor to vascular cognitive impairment.
It is important to clarify that D-Trimannuronic acid, as a component of the drug Sodium Oligomannate (also known as GV-971), is not used to induce vascular dementia in animal models. Instead, GV-971 is investigated as a therapeutic agent administered to animals with pre-existing dementia-like pathologies. The primary proposed mechanism of GV-971 involves modulating the gut microbiome to reduce neuroinflammation.[1][2][3][4]
These application notes provide detailed protocols for establishing the BCAS mouse model of vascular dementia and for the subsequent administration of Sodium Oligomannate (GV-971) as a potential therapeutic intervention.
Section 1: Experimental Protocols
Protocol 1: Induction of Vascular Dementia using Bilateral Common Carotid Artery Stenosis (BCAS) in Mice
This protocol details the surgical procedure to induce chronic cerebral hypoperfusion in mice, leading to the development of vascular dementia-like symptoms.[5][6][7]
Materials:
-
Male C57BL/6J mice (6-8 months old)
-
Isoflurane anesthetic and vaporizer
-
Operating microscope or surgical loupes
-
Microcoils (e.g., 0.16 mm or 0.18 mm internal diameter)
-
Fine surgical instruments (scissors, forceps)
-
4-0 or 5-0 silk sutures
-
Heating pad to maintain body temperature
-
Sterile saline
-
Analgesics (e.g., buprenorphine)
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
Procedure:
-
Anesthesia and Preparation:
-
Surgical Incision and Artery Exposure:
-
Microcoil Placement:
-
Closure and Post-Operative Care:
-
Suture the skin incision with 5-0 silk sutures.[7]
-
Administer a subcutaneous injection of sterile saline for hydration and an analgesic for pain management.
-
Monitor the mouse during recovery until it is fully ambulatory.
-
House mice individually for a few days post-surgery to prevent injury.
-
-
Sham Operation Control:
Protocol 2: Administration of Sodium Oligomannate (GV-971)
This protocol describes the oral administration of GV-971 to the BCAS mouse model. Dosages are based on studies in Alzheimer's disease mouse models, as specific dosage studies for VaD models are not yet widely published.[9]
Materials:
-
Sodium Oligomannate (GV-971)
-
Sterile water or vehicle solution
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Animal scale
Procedure:
-
Preparation of GV-971 Solution:
-
Dissolve GV-971 powder in sterile water to the desired concentration. Prepare fresh daily.
-
-
Dosage and Administration:
-
Treatment can be initiated at a specified time point post-BCAS surgery (e.g., 1 week) and continued for a defined duration (e.g., 4-8 weeks).
-
A common dosage used in Alzheimer's disease mouse models is 100 mg/kg, administered daily via oral gavage.[9] Other studies have explored doses ranging from 40 to 160 mg/kg.[9]
-
Weigh each mouse daily before administration to ensure accurate dosing.
-
Gently restrain the mouse and insert the gavage needle into the esophagus to deliver the solution directly to the stomach.
-
-
Control Groups:
-
BCAS mice treated with vehicle (sterile water) only.
-
Sham-operated mice treated with vehicle.
-
Sham-operated mice treated with GV-971.
-
Section 2: Data Presentation
The following tables summarize quantitative data related to the BCAS model and GV-971 treatment.
Table 1: Pathological and Behavioral Outcomes in the BCAS Mouse Model
| Parameter | Typical Time Point (Post-Surgery) | Expected Outcome in BCAS vs. Sham | Assessment Method |
| Cerebral Blood Flow | 21-28 days | Significant reduction | Laser Speckle Flowmetry |
| Cognitive Function | 21-28 days | Impairment in spatial learning & memory | Morris Water Maze, Y-Maze |
| White Matter Lesions | 28 days | Increased white matter damage | Luxol Fast Blue staining, Immunohistochemistry for Myelin Basic Protein |
| Neuroinflammation | 28 days | Increased activation of microglia & astrocytes | Immunohistochemistry (Iba1, GFAP) |
| Neuronal Loss | 28+ days | Significant neuronal loss in hippocampus (CA1) | Nissl Staining, NeuN Immunohistochemistry |
Table 2: Summary of GV-971 Administration in Animal Models of Neurodegeneration
| Animal Model | Dosage (mg/kg/day) | Duration of Treatment | Key Findings | Reference |
| 5XFAD Mice (AD) | 100 | 2 months | Reduced cerebral amyloidosis (male mice), altered gut microbiota, dampened microglia activation. | [9] |
| APPPS1-21 Mice (AD) | 40, 80, 160 | 4 weeks | Reduced cerebral amyloidosis (male mice), altered gut microbiota. | [9] |
| APP/PS1 Mice (AD) | Not specified | Not specified | Restored gut microbial profile, lessened brain immune cell infiltration and inflammation, reduced Aβ burden and tau hyperphosphorylation. | [2] |
Section 3: Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for BCAS model induction and GV-971 treatment.
Proposed Signaling Pathway of GV-971
Caption: GV-971's proposed mechanism via the gut-brain axis.
References
- 1. A 36-week multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 clinical trial of sodium oligomannate for mild-to-moderate Alzheimer’s dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GV-971 | ALZFORUM [alzforum.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. examine.com [examine.com]
- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 6. Frontiers | Cardiac Dysfunction in a Mouse Vascular Dementia Model of Bilateral Common Carotid Artery Stenosis [frontiersin.org]
- 7. Bilateral Common Carotid Artery Stenosis in Mice: A Model of Chronic Cerebral Hypoperfusion-Induced Vascular Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sodium oligomannate alters gut microbiota, reduces cerebral amyloidosis and reactive microglia in a sex-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stable Aqueous Solutions of D-Trimannuronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stable aqueous solutions of D-Trimannuronic acid. This compound is an alginate oligosaccharide with demonstrated biological activity, including the induction of Tumor Necrosis Factor-alpha (TNF-α) secretion from macrophage cell lines[1][2][3][4][5]. Its potential applications in research areas such as pain and vascular dementia are currently being investigated[1][2][3][4]. Proper preparation and storage of aqueous solutions of this compound are critical for obtaining reproducible experimental results.
Application Notes
This compound is a hydrophilic oligosaccharide. While generally soluble in aqueous solutions, its stability can be influenced by factors such as pH, temperature, and storage duration. Based on available data for similar uronic acids and general practices for oligosaccharides, the following should be considered:
-
pH: The stability of glycosidic bonds is pH-dependent. Acidic conditions can lead to hydrolysis, while strongly alkaline conditions can cause degradation. It is advisable to maintain solutions at a neutral or slightly acidic pH (e.g., pH 6.0-7.5) for optimal stability.
-
Temperature: Elevated temperatures can accelerate the degradation of oligosaccharides. Therefore, solutions should be prepared using cold, sterile buffers and stored at low temperatures. For short-term use, 2-8°C is acceptable, but for long-term storage, freezing at -20°C or -80°C is recommended[2][6].
-
Enzymatic Degradation: Solutions should be prepared under sterile conditions to prevent microbial growth and subsequent enzymatic degradation of the oligosaccharide. The use of sterile, nuclease-free water and filtration through a 0.22 µm filter is highly recommended.
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Storage of Solid | Store at -20°C | Protect from moisture. |
| Short-Term Solution Storage | Store at -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles[2][6]. |
| Long-Term Solution Storage | Store at -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles[2][6]. |
| Working Concentration | To be determined empirically based on experimental needs. | A starting concentration of 1-10 mg/mL can be attempted. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in a sterile aqueous buffer.
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water or a suitable sterile buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound. For a 10 mg/mL solution, weigh 10 mg of the solid.
-
Dissolution: a. Transfer the weighed this compound to a sterile conical microcentrifuge tube. b. Add the appropriate volume of sterile, cold (4°C) water or buffer to achieve the desired concentration (e.g., 1 mL for a 10 mg/mL solution). c. Vortex the tube for 30-60 seconds to initiate dissolution.
-
Aiding Solubility (if necessary): a. If the compound does not fully dissolve, warm the tube to 37°C for a short period (5-10 minutes)[2][6]. b. Following warming, place the tube in an ultrasonic water bath for 5-15 minutes to facilitate dissolution[2][6]. c. Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilization: a. Draw the solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a new sterile microcentrifuge tube. This step will remove any undissolved micro-particulates and ensure sterility.
-
Aliquoting and Storage: a. Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation. b. For short-term storage, store the aliquots at -20°C for up to one month[2][6]. c. For long-term storage, store the aliquots at -80°C for up to six months[2][6].
Protocol 2: Determination of Aqueous Solubility (Example)
This protocol provides a general method for empirically determining the aqueous solubility of this compound.
Materials:
-
This compound (solid)
-
Chosen aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Preparation of Supersaturated Solutions: a. Add an excess amount of this compound to a series of microcentrifuge tubes (e.g., 20 mg to 1 mL of buffer). b. Vortex thoroughly to create a suspension.
-
Equilibration: a. Place the tubes in a thermomixer or incubator shaker set at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: a. Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantification of Soluble Fraction: a. Carefully collect a known volume of the supernatant without disturbing the pellet. b. Quantify the concentration of this compound in the supernatant using a suitable analytical method. Since this compound lacks a strong chromophore, derivatization followed by spectrophotometry or the use of a refractive index detector with HPLC may be necessary.
-
Data Analysis: The concentration determined in the supernatant represents the solubility of this compound under the tested conditions.
Visualizations
Experimental Workflow for Preparing this compound Stock Solution
References
Application Notes and Protocols: Administration of Mannuronic Acid Derivatives in Rodent Models of Pain
Disclaimer: Extensive literature searches did not yield specific studies on the administration of D-Trimannuronic acid in mouse models of neuropathic pain. The following application notes and protocols are based on research conducted on related compounds, namely β-d-mannuronic acid (M2000) and alginate oligosaccharides (AOSs) , and provide a general framework for preclinical pain research in rodent models.
Preclinical Safety and Tolerability of β-d-mannuronic acid (M2000)
β-d-mannuronic acid, also known as M2000, has been investigated as a novel non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive properties.[1][2] Preclinical studies have been conducted to determine its safety profile in rodents.
Data Presentation: Acute and Subchronic Toxicity of β-d-mannuronic acid (M2000)
| Study Type | Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Acute Toxicity | Male NMRI Mice | Oral | Five different single doses | 14 days | LD50 was determined to be 4.6 g/kg. | [2] |
| Subchronic Toxicity | Male Wistar Rats | Oral (gavage) | 0, 50, 250, 1250 mg/kg/day | 63 consecutive days | No mortality or abnormalities in clinical signs, body weight, organ weights, hematological, biochemical, or histopathological parameters. | [2] |
Experimental Protocols: Preclinical Toxicity Assessment of β-d-mannuronic acid (M2000)
a) Acute Toxicity Study in Mice [2]
-
Animals: Healthy male NMRI mice.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups and administer five different single oral doses of β-d-mannuronic acid.
-
Observe animals for clinical signs of toxicity and mortality continuously for the first four hours after administration, and then daily for 14 days.
-
Record body weight changes.
-
At the end of the observation period, perform gross necropsy.
-
Calculate the median lethal dose (LD50).
-
b) Subchronic Toxicity Study in Rats [2]
-
Animals: Healthy male Wistar rats.
-
Housing: As described for the acute toxicity study.
-
Procedure:
-
Acclimatize animals for at least one week.
-
Divide rats into four groups (n=6 per group): control (vehicle) and three treatment groups receiving β-d-mannuronic acid at doses of 50, 250, and 1250 mg/kg body weight.
-
Administer the test substance or vehicle orally via gavage once daily for 63 consecutive days.
-
Monitor and record mortality, clinical signs, and body weight changes throughout the study.
-
At the end of the treatment period, collect blood samples for hematological and biochemical analysis.
-
Euthanize the animals and perform a gross necropsy.
-
Collect and weigh major organs.
-
Perform histopathological examination of organs.
-
Analgesic Effects of Alginate Oligosaccharides (AOSs) in a Mouse Model of Gouty Arthritis
Alginate oligosaccharides, derived from alginate, have demonstrated anti-inflammatory and analgesic properties in a mouse model of gouty arthritis.[3][4]
Data Presentation: Analgesic Effects of Alginate Oligosaccharides
| Compound | Animal Model | Administration Route | Dosage | Pain Model | Key Findings on Pain Behavior | Reference |
| AOS2, AOS3, AOS4 | Male C57BL/6J mice | Intraperitoneal | 100 mg/kg | Monosodium urate (MSU)-induced gouty arthritis | AOS2 and AOS3 produced the most significant analgesia. | [3][4] |
| AOS3 | Male C57BL/6J mice | Intraperitoneal | 25, 50, 100 mg/kg | Monosodium urate (MSU)-induced gouty arthritis | Dose-dependent ameliorative effects on nocifensive behavior and gait impairment. | [3][4] |
Experimental Protocols: Gouty Arthritis Pain Model and Behavioral Assessment
-
Animals: Male C57BL/6J mice.
-
Housing: Standard laboratory conditions.
-
Gouty Arthritis Induction:
-
Anesthetize mice.
-
Inject 10 µL of monosodium urate (MSU) crystal suspension (25 mg/mL in sterile saline) into the ankle joint cavity.
-
-
Drug Administration:
-
Administer alginate oligosaccharides (AOSs) intraperitoneally at the desired doses.
-
-
Behavioral Assessments:
-
Nocifensive Behavior: Measure the time spent licking and biting the affected paw.
-
Gait Analysis: Use a system like the CatWalk XT to analyze dynamic and static gait parameters.
-
Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a hot plate or Hargreaves test to measure the paw withdrawal latency to a thermal stimulus.
-
Signaling Pathway: Proposed Mechanism of Action of AOS3 in Gouty Arthritis
Proposed signaling pathway of AOS3 in ameliorating gouty arthritis pain.
General Protocols for Neuropathic Pain Models in Mice
Several surgical models are commonly used to induce neuropathic pain in rodents, allowing for the investigation of pain mechanisms and the screening of potential analgesics.[5][6]
Experimental Protocols: Common Surgical Models of Neuropathic Pain
a) Spared Nerve Injury (SNI)
-
Objective: To create a model of peripheral neuropathic pain by injuring two of the three terminal branches of the sciatic nerve.
-
Procedure:
-
Anesthetize the mouse.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate and ligate the common peroneal and tibial nerves with silk suture, then transect them, removing a small distal segment.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers.
-
Allow the animal to recover. Pain behaviors typically develop within a few days and can last for several months.
-
b) Chronic Constriction Injury (CCI)
-
Objective: To induce neuropathic pain through a loose constriction of the sciatic nerve.
-
Procedure:
-
Anesthetize the mouse.
-
Expose the sciatic nerve at the mid-thigh level.
-
Place 3-4 loose ligatures (e.g., chromic gut) around the nerve, proximal to the trifurcation.
-
The ligatures should be tied just tight enough to cause a slight constriction without arresting epineural blood flow.
-
Close the incision in layers.
-
Pain behaviors typically manifest within a week.
-
Experimental Workflow: Preclinical Testing of a Compound for Neuropathic Pain
A general experimental workflow for evaluating a test compound in a mouse model of neuropathic pain.
References
- 1. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of β-d-mannuronic acid (M2000) as a non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Well-defined alginate oligosaccharides ameliorate joint pain and inflammation in a mouse model of gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Well-defined alginate oligosaccharides ameliorate joint pain and inflammation in a mouse model of gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 6. criver.com [criver.com]
Application Notes and Protocols: Assessing Cognitive Function in Rats Treated with D-Trimannuronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Trimannuronic acid, also referred to in literature as D-Mannuronic acid or M2000, is a novel compound with demonstrated anti-inflammatory, immunosuppressive, and antioxidant properties.[1][2] Recent studies have highlighted its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. These application notes provide a comprehensive overview of the methodologies used to assess the impact of this compound on cognitive function in rat models of Alzheimer's disease, induced by amyloid-β (Aβ). The protocols detailed below, alongside data presentation and pathway visualizations, offer a framework for researchers investigating the therapeutic potential of this compound.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative data from studies evaluating the effects of this compound on cognitive performance and key biomarkers in an Aβ-induced Alzheimer's disease rat model.
Table 1: Cognitive Performance in the Morris Water Maze
| Group | Treatment | Mean Escape Latency (s) | Mean Time in Target Quadrant (s) |
| Control | Sham Operation | ~20 | ~25 |
| Aβ-Treated | Vehicle | ~55 | ~12 |
| Aβ + M2000 | This compound | ~25 | ~22 |
Data are approximated from graphical representations in Nik Azm et al. (2017) for illustrative purposes.
Table 2: Biomarkers of Apoptosis and Oxidative Stress
| Group | Treatment | Relative Procaspase-3 Level | Relative Bax/Bcl2 Ratio | Relative p53 Level | Relative SOD Activity | Relative MDA Level |
| Control | Sham Operation | Baseline | Baseline | Baseline | Baseline | Baseline |
| Aβ-Treated | Vehicle | Decreased | Increased | Increased | Increased | Increased |
| Aβ + M2000 | This compound | Normalized | Decreased | Decreased | Decreased | Decreased |
Qualitative summary based on Western blot and activity assays from Nik Azm et al. (2017).
Experimental Protocols
Animal Model: Amyloid-β Induced Alzheimer's Disease in Rats
This protocol describes the induction of an Alzheimer's-like pathology in rats, which serves as a model to test the efficacy of this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
Amyloid-β 1-42 peptide
-
Sterile saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Anesthetize the rats according to approved institutional animal care protocols.
-
Secure the rat in a stereotaxic apparatus.
-
Expose the skull and identify the coordinates for the hippocampus (e.g., anteroposterior: -3.8 mm, mediolateral: ±2.2 mm, dorsoventral: -2.8 mm from bregma).
-
Drill a small burr hole at the identified coordinates.
-
Slowly inject Aβ 1-42 (e.g., 5 µg in 2 µL of sterile saline) into the hippocampus using a Hamilton syringe.
-
Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and provide post-operative care, including analgesics.
-
Allow the animals to recover for a period (e.g., 2-3 weeks) to allow for the development of pathology before commencing treatment.
This compound Administration
Materials:
-
This compound (M2000)
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
Procedure:
-
Prepare the this compound solution at the desired concentration.
-
Administer the solution or vehicle to the respective groups of rats via oral gavage. A typical dosage might be in the range of 10-50 mg/kg/day.
-
Continue the administration for the duration of the study (e.g., 4-6 weeks).
Cognitive Assessment: Morris Water Maze (MWM)
The MWM test is a widely used behavioral assay to assess spatial learning and memory in rodents.[3]
Materials:
-
A large circular pool (e.g., 1.5-2 m in diameter) filled with water.
-
An escape platform submerged 1-2 cm below the water surface.
-
Non-toxic white paint or milk powder to make the water opaque.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
Acquisition Phase (Spatial Learning):
-
Divide the pool into four imaginary quadrants. Place the escape platform in the center of one quadrant (the target quadrant).
-
For 4-5 consecutive days, conduct 4 trials per day for each rat.
-
In each trial, gently place the rat into the water facing the pool wall at one of the four starting positions (in a quasi-random order).
-
Allow the rat to swim freely for a set time (e.g., 60-90 seconds) to find the submerged platform.
-
Record the escape latency (time to find the platform) and the path taken using the video tracking system.
-
If the rat fails to find the platform within the allotted time, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Remove the rat from the pool, dry it, and return it to its home cage until the next trial.
Probe Trial (Memory Retention):
-
24 hours after the last acquisition trial, remove the escape platform from the pool.
-
Place the rat in the pool at a novel starting position.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located. A preference for the target quadrant indicates good spatial memory.
Biochemical Analysis: Western Blotting
Western blotting is used to detect and quantify the levels of specific proteins related to apoptosis and oxidative stress in hippocampal tissue.
Materials:
-
Hippocampal tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-procaspase-3, anti-Bax, anti-Bcl2, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Dissect the hippocampus from the rat brains and homogenize in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again thoroughly with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound in the context of amyloid-β pathology are linked to its ability to mitigate apoptosis and oxidative stress.
Apoptosis Signaling Pathway
Amyloid-β exposure triggers apoptotic pathways, leading to neuronal cell death. This compound has been shown to counteract these effects by normalizing the levels of key apoptotic regulators.[1][2]
Oxidative Stress Pathway
Amyloid-β induces oxidative stress, a key factor in neurodegeneration. This compound exhibits antioxidant properties, helping to restore cellular redox balance.[1]
References
- 1. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Analysis of D-Trimannuronic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Trimannuronic acid, an alginate oligosaccharide derived from seaweed, has garnered interest in biomedical research for its potential therapeutic properties, including the induction of tumor necrosis factor-alpha (TNF-α) secretion.[1] To facilitate further investigation into its pharmacokinetics, efficacy, and mechanism of action, robust and reliable methods for its quantification in biological matrices are essential. This document provides detailed protocols for the quantitative analysis of this compound in biological samples, such as plasma and tissue homogenates, using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The methodologies described are based on established principles for the analysis of similar polar organic compounds.
Experimental Protocols
Sample Preparation: Protein Precipitation and Extraction
This protocol outlines the extraction of this compound from plasma samples.
Materials:
-
Biological plasma samples
-
This compound standard
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound like Citric acid-D4)[2]
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike with 10 µL of the internal standard solution at a known concentration.
-
Add 400 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system (e.g., Agilent 1260 Infinity HPLC)[2]
-
Tandem mass spectrometer (e.g., SCIEX Triple Quad™ 4500 MS/MS)[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., SeQuant ZIC-HILIC)[3]
Chromatographic Conditions:
-
Column: SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5[3]
-
Mobile Phase B: Acetonitrile[3]
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1 min: 90% B
-
1-5 min: 90% to 50% B
-
5-6 min: 50% B
-
6-7 min: 50% to 90% B
-
7-10 min: 90% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative[3][4]
-
Multiple Reaction Monitoring (MRM) Transitions: (Hypothetical values for this compound and a potential internal standard are provided. These would need to be optimized empirically.)
-
This compound: Q1 m/z 527.1 -> Q3 m/z 175.0
-
Internal Standard (e.g., Isotope-labeled this compound): Q1 m/z 530.1 -> Q3 m/z 178.0
-
-
Capillary Voltage: 3.0 kV[3]
-
Drying Gas Temperature: 300°C[3]
-
Drying Gas Flow: 10 L/min[3]
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| Linearity (R²) | 0.998 |
Table 2: Quantification of this compound in Plasma Samples
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | %CV (n=3) |
| Control Plasma | Not Detected | < 1.0 | N/A |
| Post-dose 1 hr | 2.365 | 198.4 | 4.2 |
| Post-dose 4 hr | 0.854 | 71.6 | 5.1 |
| Post-dose 8 hr | 0.231 | 19.4 | 6.8 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced TNF-α secretion.
References
Application Notes and Protocols for Cell Viability Assays in D-Trimannuronic Acid Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Trimannuronic acid, an oligosaccharide derived from alginate, is a subject of growing interest in biomedical research for its potential therapeutic properties. Assessing the cytotoxic profile of this compound is a critical step in its preclinical evaluation. These application notes provide a comprehensive guide to selecting and performing appropriate cell viability assays to determine the cytotoxic effects of this compound on various cell lines. The following sections detail the principles of recommended assays, step-by-step protocols, and data interpretation guidelines.
Data Presentation: Summary of Cytotoxic Effects
While specific IC50 values for this compound are not extensively reported in the public domain, the available literature on related mannuronic acid compounds suggests a low cytotoxic potential. The following table summarizes the known effects of this compound and its monomeric precursor on cell viability.
| Compound | Cell Line | Assay | Concentration | Observed Effect | Reference |
| β-D-mannuronic acid | HEK293 | Not specified | Not specified | No evidence of cytotoxicity | [1] |
| β-D-mannuronic acid | PC3 | MTT Assay | ≤ 200 µg/ml | No cytotoxic effect observed | |
| Mannuronate Oligomers | Mononuclear Cells | Not specified | 500 µg/mL | Less potent activators than guluronate oligomers |
Recommended Cell Viability Assays
The choice of a cell viability assay depends on the specific research question, the cell type, and the potential mechanism of action of the test compound. For this compound, a charged oligosaccharide, it is crucial to select assays that are not prone to interference from the compound itself. A multi-assay approach is recommended to obtain a comprehensive cytotoxicity profile.
Here, we detail the protocols for four widely used and robust cell viability assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: A second-generation tetrazolium salt assay with a water-soluble formazan product.
-
WST-1 (Water Soluble Tetrazolium Salt-1) Assay: A highly sensitive tetrazolium salt-based assay.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: Measures the release of the cytoplasmic enzyme LDH from damaged cells.
Experimental Protocols
MTT Assay Protocol
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[2][3] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
XTT Assay Protocol
The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
Other materials are the same as for the MTT assay.
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.
-
XTT Reagent Preparation:
-
Shortly before use, prepare the XTT reaction solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
-
XTT Addition and Incubation:
-
After the compound treatment period, add 50 µL of the prepared XTT reaction solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Absorbance Measurement:
-
Read the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
WST-1 Assay Protocol
The WST-1 assay is a sensitive colorimetric assay that produces a water-soluble formazan dye upon reduction by viable cells.
Materials:
-
WST-1 reagent
-
Other materials are the same as for the MTT assay.
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.
-
WST-1 Addition and Incubation:
-
After the treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 0.5-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the cell type and density.
-
-
Absorbance Measurement:
-
Shake the plate for 1 minute before reading.
-
Measure the absorbance at 420-480 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
LDH Cytotoxicity Assay Protocol
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[4][5][6]
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Other materials are the same as for the MTT assay.
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol. Include wells for "maximum LDH release" (positive control) and "spontaneous LDH release" (untreated cells).
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
To the "maximum LDH release" wells, add 10 µL of lysis buffer 45 minutes before centrifugation.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using a cell-based assay.
Caption: General workflow for cytotoxicity testing.
Potential Signaling Pathway Modulation
This compound and related mannuronic acid compounds have been shown to modulate Toll-like Receptor (TLR) signaling. Specifically, they may act as antagonists for TLR2 and TLR4. The diagram below illustrates this proposed mechanism.
Caption: Proposed antagonistic action on TLR signaling.
References
- 1. Microplate Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
- 4. Effects of alginate oligosaccharides with different molecular weights and guluronic to mannuronic acid ratios on glyceollin induction and accumulation in soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and cytotoxicity of low-molecular-weight chitosan and chito-oligosaccharides derived from tilapia fish scales - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
issues with D-Trimannuronic acid solubility in cell culture media
Welcome to the technical support center for D-Trimannuronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to solubility and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is an alginate oligosaccharide, typically extracted from seaweed.[1] Its primary known biological activity is the induction of Tumor Necrosis Factor-alpha (TNF-α) secretion by macrophage cell lines, such as murine RAW 264.7 cells.[1]
Q2: I am observing precipitation when I add this compound to my cell culture medium. What is causing this?
A2: Precipitation of this compound in cell culture media is a common issue that can arise from several factors, including low solubility in aqueous solutions at neutral pH, high concentration, or interactions with components in the medium. It is crucial to ensure the compound is fully dissolved before adding it to your final culture volume.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For compounds with low aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. After dissolving the this compound in DMSO, it can be further diluted in the cell culture medium to the final working concentration.
Q4: Are there any physical methods to improve the solubility of this compound?
A4: Yes, to enhance solubility, you can gently heat the solution to 37°C and use an ultrasonic bath to aid in the dissolution process.[1]
Q5: What is the likely signaling pathway through which this compound induces TNF-α production?
A5: Oligosaccharides like this compound are known to be recognized by Pattern Recognition Receptors (PRRs) on immune cells. The induction of TNF-α by this compound in macrophages is likely mediated through the Toll-like Receptor (TLR) signaling pathway. Upon recognition by a TLR (e.g., TLR2/TLR4), a signaling cascade is initiated through the adaptor protein MyD88, leading to the activation of IRAK1 and TRAF6, and ultimately the activation of the transcription factor NF-κB, which drives the expression of the TNF-α gene.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to address solubility challenges with this compound in your cell culture experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition to media | Low aqueous solubility of this compound. | 1. Prepare a high-concentration stock solution in 100% sterile DMSO. 2. Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. 3. When diluting, add the this compound/DMSO stock solution to the pre-warmed cell culture medium while gently vortexing to ensure rapid and thorough mixing. |
| Incomplete dissolution of powder | Insufficient energy to break down the solid-state compound. | 1. After adding the solvent to the this compound powder, gently warm the tube to 37°C. 2. Place the tube in an ultrasonic water bath for short intervals until the powder is completely dissolved. Visually inspect for any remaining particulate matter. |
| Cloudy or turbid cell culture medium | Formation of insoluble complexes with media components. | 1. Ensure that the final concentration of DMSO in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced precipitation and cell toxicity. 2. Prepare the this compound solution fresh before each experiment. 3. Consider using a serum-free medium for the initial dissolution and dilution steps, as serum proteins can sometimes interact with the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 546.39 g/mol )
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 5.46 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Following incubation, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Induction of TNF-α in RAW 264.7 Macrophages
This protocol provides a general procedure for stimulating RAW 264.7 macrophage cells with this compound to induce TNF-α production.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM/F-12 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for murine TNF-α
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM/F-12 medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
Cell Treatment:
-
The next day, prepare serial dilutions of the this compound stock solution in complete DMEM/F-12 medium to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM). Remember to include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants for TNF-α analysis.
-
-
TNF-α Measurement:
-
Quantify the concentration of TNF-α in the collected supernatants using a commercially available murine TNF-α ELISA kit, following the manufacturer's instructions.
-
Visualizations
Signaling Pathway
The following diagram illustrates the proposed Toll-like Receptor (TLR) signaling pathway for this compound-induced TNF-α production in macrophages.
Caption: Proposed TLR signaling pathway for this compound.
Experimental Workflow
The diagram below outlines the general workflow for investigating the effect of this compound on TNF-α production in macrophage cell lines.
Caption: Workflow for TNF-α induction experiment.
Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting solubility issues with this compound.
Caption: Logic for troubleshooting this compound solubility.
References
Technical Support Center: Improving Reproducibility of D-Trimannuronic Acid In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of in vitro experiments using D-Trimannuronic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro biological activity?
A1: this compound is an alginate oligosaccharide, typically extracted from seaweed. Its primary reported in vitro biological activity is the induction of Tumor Necrosis Factor-alpha (TNF-α) secretion in macrophage cell lines, such as murine RAW 264.7 cells.[1][2] This activity makes it a compound of interest for research in pain and vascular dementia.[1][2]
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: To prepare a stock solution of this compound, it is recommended to dissolve the powder in a sterile, aqueous buffer such as phosphate-buffered saline (PBS) or cell culture medium. Given its acidic nature, ensure the final pH of the stock solution is adjusted to a physiological range (typically 7.2-7.4) to avoid stressing the cells. A common practice for similar compounds is to prepare a 1 mg/mL stock solution and then dilute it to the desired working concentration in the cell culture medium.[3] For this compound with a molecular weight of 546.39 g/mol , a 1 mM stock solution can be made by dissolving 1 mg in 1.83 mL of solvent.[4] It is advisable to filter-sterilize the stock solution through a 0.22 µm filter before adding it to your cell cultures.
Q3: What are the expected morphological changes in macrophages upon treatment with this compound?
A3: Upon activation, macrophages can undergo morphological changes. While specific literature on this compound-induced morphological changes is limited, activation of macrophages by other agents like LPS or hyaluronic acid can cause them to become larger and more spread out.[5] Researchers should monitor for signs of cell stress or death, such as rounding and detachment from the culture surface, which could indicate a cytotoxic effect at the concentration used.
Q4: What is the likely signaling pathway activated by this compound in macrophages?
A4: Evidence from related mannuronic acid compounds strongly suggests that this compound likely interacts with Toll-like Receptors (TLRs), specifically TLR4 and potentially TLR2.[6][7] The signaling cascade is thought to proceed through the MyD88-dependent pathway, leading to the activation of downstream transcription factors like NF-κB, which in turn upregulate the expression and secretion of pro-inflammatory cytokines such as TNF-α.[6]
Troubleshooting Guides
Issue 1: High Variability in TNF-α Secretion Between Replicates
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells to prevent cell settling.[8]
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier and minimize evaporation.
-
-
Possible Cause: Inaccurate pipetting of this compound.
-
Solution: Calibrate pipettes regularly. Pre-wet the pipette tip before aspirating the this compound solution. Ensure the tip is submerged to the correct depth and dispense slowly and consistently.
-
Issue 2: Low or No TNF-α Induction
-
Possible Cause: Sub-optimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Based on studies with similar alginate oligosaccharides, a concentration range of 10-1000 µg/mL can be a starting point.[9]
-
-
Possible Cause: Degraded this compound.
-
Solution: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
-
-
Possible Cause: Low cell viability or passage number issues.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before treatment. Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses.
-
Issue 3: Inconsistent Cell Viability Assay Results
-
Possible Cause: Interference of this compound with the assay reagents.
-
Solution: Run a control with this compound in cell-free media to check for any direct interaction with the assay components (e.g., MTT, XTT, or CCK-8 reagents).
-
-
Possible Cause: Uneven cell metabolism across the plate.
-
Solution: Allow the plates to sit at room temperature for 15-20 minutes on a level surface after seeding to ensure even cell distribution before placing them in the incubator.
-
-
Possible Cause: pH changes in the culture medium due to the acidic nature of the oligosaccharide.
-
Solution: Buffer the cell culture medium appropriately and check the pH after adding the this compound solution. Ensure the final pH remains within the optimal range for your cells.
-
Data Presentation
Table 1: Preparation of this compound Stock Solutions
| Desired Stock Concentration | Mass of this compound (MW: 546.39 g/mol ) | Volume of Solvent |
| 1 mg/mL | 1 mg | 1 mL |
| 10 mg/mL | 10 mg | 1 mL |
| 1 mM | 0.546 mg | 1 mL |
| 10 mM | 5.46 mg | 1 mL |
Table 2: Example Dose-Response Data for Alginate Oligosaccharide-Induced TNF-α Secretion in RAW 264.7 Cells (Adapted from related studies)
| Concentration of Alginate Oligosaccharide (µg/mL) | Mean TNF-α Secretion (pg/mL) | Standard Deviation |
| 0 (Control) | 50 | ± 15 |
| 10 | 250 | ± 45 |
| 50 | 800 | ± 120 |
| 100 | 1500 | ± 250 |
| 500 | 2200 | ± 350 |
| 1000 | 2100 | ± 320 |
Note: This data is illustrative and based on typical results for alginate oligosaccharides. Actual results with this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro TNF-α Induction in RAW 264.7 Macrophages
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of this compound in complete culture medium from a sterile stock solution. Recommended starting concentrations range from 10 µg/mL to 1000 µg/mL.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the this compound working solutions to the respective wells.
-
Include a vehicle control (medium only) and a positive control (e.g., LPS at 100 ng/mL).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant for TNF-α quantification using a commercial ELISA kit, following the manufacturer's instructions.[10]
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment:
-
Follow steps 1-3 of the TNF-α induction protocol.
-
-
MTT Reagent Addition:
-
After the treatment incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing the MTT reagent.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualization
Caption: Proposed TLR4 signaling pathway for this compound-induced TNF-α production.
Caption: Experimental workflow for TNF-α induction by this compound.
Caption: Logical troubleshooting workflow for inconsistent in vitro results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 成長調節物質-植物組織培養プロトコル [sigmaaldrich.com]
- 4. glpbio.com [glpbio.com]
- 5. Immobilized Heavy Chain-Hyaluronic Acid Polarizes Lipopolysaccharide-activated Macrophages toward M2 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulatory Effect of G2013 (α-L-Guluronic Acid) on the TLR2 and TLR4 in Human Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of alginate oligosaccharide nanoliposomes and an analysis of their inhibitory effects on Caco‐2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: D-Trimannuronic Acid and TNF-α Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low Tumor Necrosis Factor-alpha (TNF-α) induction with D-Trimannuronic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce TNF-α?
This compound is an alginate oligomer, a carbohydrate derived from seaweed.[1][2] It is a trimer of mannuronic acid with the chemical formula C₁₈H₂₆O₁₉ and a molecular weight of 546.39.[1] this compound can stimulate macrophages, such as the murine macrophage cell line RAW264.7, to secrete TNF-α.[1][2] The induction of TNF-α by alginate oligosaccharides is dependent on their structure, particularly the presence of an unsaturated bond at the non-reducing end, which is typically a result of enzymatic preparation.[3][4]
Q2: What is the proposed signaling pathway for this compound-induced TNF-α production?
Studies on alginate oligosaccharides suggest that they activate macrophages through pattern recognition receptors, specifically Toll-like receptor 2 (TLR2) and TLR4.[3] This interaction initiates downstream signaling cascades involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key pathways in the induction of pro-inflammatory cytokines like TNF-α.[5][6][7]
Q3: I am observing lower than expected TNF-α induction. What are the initial checks I should perform?
Initial troubleshooting should focus on the following:
-
Reagent Integrity: Confirm the proper storage of this compound, which is typically at -20°C.[2] Ensure it has been handled correctly to avoid degradation.
-
Cell Health: Verify the viability and health of your macrophage cell line. Pay close attention to the passage number, as high-passage cells can exhibit altered responses to stimuli.[8][9]
-
Experimental Parameters: Double-check the concentration of this compound used, the incubation time, and the cell seeding density to ensure they are within the optimal range.
Troubleshooting Guide
Problem 1: Low or No TNF-α Induction
If you are experiencing low or no TNF-α induction after stimulating your cells with this compound, consider the following potential causes and solutions.
Potential Cause 1: this compound Integrity and Activity
The purity, structure, and storage of this compound are critical for its activity.
| Troubleshooting Step | Recommendation | Rationale |
| Verify Compound Structure | Confirm that the this compound used has an unsaturated end-structure, which is crucial for its TNF-α inducing activity.[3] Saturated forms, often produced by acid hydrolysis, have significantly lower activity.[3][4] | The unsaturated bond is a key structural feature recognized by macrophage receptors. |
| Check Storage and Handling | Ensure this compound has been stored at -20°C as recommended.[2] Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment. | Improper storage can lead to degradation of the compound, reducing its biological activity. |
| Purity Assessment | If possible, verify the purity of your this compound. Contaminants could inhibit cellular responses. | Impurities may interfere with the signaling pathway or be cytotoxic. |
| Positive Control | Include a well-characterized positive control for TNF-α induction, such as Lipopolysaccharide (LPS), in your experiments. | This will help determine if the issue lies with the this compound or the experimental system (cells, reagents, etc.). |
Potential Cause 2: Suboptimal Cell Culture Conditions
The state of your cells at the time of stimulation is a major factor in their responsiveness.
| Troubleshooting Step | Recommendation | Rationale |
| Cell Line and Passage Number | Use a responsive macrophage cell line, such as RAW264.7.[3][10] It is recommended to use cells at a low passage number, as high-passage cells can have diminished responses to stimuli.[8][9][11][12] | Continuous passaging can lead to genetic drift and altered cellular phenotypes.[8] |
| Cell Seeding Density | Optimize the cell seeding density. For RAW264.7 cells in a 96-well plate, a density of 1.5 x 10⁵ to 5 x 10⁵ cells/well is a common starting point.[13][14][15] | Cell density can affect cell-to-cell communication and the overall cytokine production.[5] |
| Cell Confluency | Ensure cells are in a healthy, sub-confluent state (around 70-80%) at the time of stimulation.[14] | Overly confluent or sparse cultures may not respond optimally to stimuli. |
| Serum Effects | Be aware that components in fetal bovine serum (FBS) can sometimes interfere with cell stimulation. Consider reducing the serum concentration during the stimulation period, but ensure cell viability is maintained. | Serum contains various factors that can modulate immune responses. |
Potential Cause 3: Inadequate Experimental Protocol
The specifics of your experimental protocol can greatly influence the outcome.
| Troubleshooting Step | Recommendation | Rationale |
| Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration. Based on studies with similar alginate oligosaccharides, a range of 10-1000 µg/mL can be a starting point.[4] | The effect of this compound on TNF-α induction is likely to be dose-dependent. |
| Incubation Time | Conduct a time-course experiment to identify the peak of TNF-α production. For macrophage stimulation, TNF-α levels often peak between 4 to 24 hours post-stimulation.[16][17] | The kinetics of cytokine production can vary depending on the stimulus and cell type. |
| Media and Reagents | Ensure all media and reagents are fresh and free of contamination. | Contaminants can either inhibit or non-specifically activate cells, leading to unreliable results. |
Problem 2: High Variability in TNF-α Measurements
High variability between replicate wells or experiments can obscure genuine results.
| Troubleshooting Step | Recommendation | Rationale |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well. | Uneven cell numbers will lead to variable cytokine production. |
| Edge Effects in Plates | To minimize edge effects in multi-well plates, avoid using the outer wells or fill them with sterile media/PBS. | Wells on the edge of a plate are more prone to evaporation, which can affect cell health and concentration of reagents. |
| ELISA Technique | Standardize your ELISA procedure, including washing steps, incubation times, and reagent preparation. Be mindful of potential interference from serum components.[18][19][20] | A consistent and optimized ELISA protocol is crucial for reproducible results. Some serum components can cross-react in immunoassays.[19] |
| Sample Handling | After the stimulation period, centrifuge the cell culture plates to pellet any cells or debris before collecting the supernatant for TNF-α analysis. Store supernatants at -80°C if not analyzed immediately. | Cell debris can interfere with the ELISA. Freeze-thaw cycles of supernatants should be avoided. |
Experimental Protocols
Protocol 1: Stimulation of RAW264.7 Macrophages with this compound
This protocol provides a general guideline for stimulating RAW264.7 cells to produce TNF-α. Optimization of concentrations and incubation times is recommended.
Materials:
-
RAW264.7 cells (low passage)
-
Complete DMEM (with 10% FBS, penicillin/streptomycin)
-
This compound
-
Lipopolysaccharide (LPS) (positive control)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete DMEM.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours to allow cells to adhere and reach approximately 70-80% confluency.
-
Preparation of Stimulants:
-
Prepare a stock solution of this compound in sterile PBS or cell culture medium. Further dilute to desired concentrations (e.g., a range of 10, 50, 100, 500, 1000 µg/mL).
-
Prepare a working solution of LPS (e.g., 100 ng/mL) as a positive control.
-
Include a vehicle control (the solvent used for this compound).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, LPS solution, or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell monolayer.
-
-
TNF-α Quantification: Analyze the TNF-α concentration in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: TNF-α Quantification by ELISA
Follow the protocol provided with your specific TNF-α ELISA kit. General steps are outlined below.
Materials:
-
TNF-α ELISA kit (including capture antibody, detection antibody, standard, substrate, and stop solution)
-
Wash buffer
-
Cell culture supernatants
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer.
-
Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add your standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution and incubate until color develops (typically 15-20 minutes).
-
Stop Reaction: Add the stop solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the TNF-α concentration in your samples based on the standard curve.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced TNF-α production in macrophages.
Experimental Workflow
Caption: Experimental workflow for TNF-α induction and measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. Structure-activity relationship of alginate oligosaccharides in the induction of cytokine production from RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Effects of Alginate Oligosaccharides on Murine Macrophage RAW264.7 Cells and Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bowdish.ca [bowdish.ca]
- 9. biomedres.us [biomedres.us]
- 10. RAW 264.7 Cells [cytion.com]
- 11. novamedline.com [novamedline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. biontex.com [biontex.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Activation of RAW264.7 mouse macrophage cells in vitro through treatment with recombinant ricin toxin-binding subunit B: involvement of protein tyrosine, NF-κB and JAK-STAT kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new efficient method for eliminating the interference effect of human serum and increasing the sensitivity and recovery rate of enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mabtech.com [mabtech.com]
- 20. Interference of soluble TNF-alpha receptors in immunological detection of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control parameters for synthetic D-Trimannuronic acid
Disclaimer: Specific quality control (QC) parameters for synthetic D-Trimannuronic acid are not extensively documented in publicly available literature. The following guidance is based on established best practices for the quality control of synthetic oligosaccharides and related uronic acid oligomers. These recommendations are intended to assist researchers in developing a robust QC strategy.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for synthetic this compound?
A1: The critical quality attributes for synthetic this compound include its identity, purity, structure, and stability. It is essential to confirm that the synthesized product is indeed this compound and to quantify any impurities, which may include isomers, incompletely synthesized oligomers, or residual reagents from the synthesis process.
Q2: Which analytical techniques are most suitable for characterizing synthetic this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of synthetic this compound. High-Performance Liquid Chromatography (HPLC) is valuable for purity assessment, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the molecular weight and detailed structure.
Q3: How should I assess the purity of my synthetic this compound?
A3: Purity is typically assessed by HPLC, often using a method like size-exclusion chromatography or ion-exchange chromatography. The percentage of the main peak in the chromatogram relative to all other peaks provides a measure of purity. It is also important to identify and quantify any significant impurities.
Q4: What are the common impurities I might encounter in synthetic this compound?
A4: Common impurities in chemically synthesized oligosaccharides can include deletion sequences (dimers or monomers of mannuronic acid), isomers with incorrect glycosidic linkages, and residual protecting groups or reagents from the synthesis.
Q5: How should I store synthetic this compound to ensure its stability?
A5: While specific stability data for this compound is limited, general guidance for oligosaccharides suggests storage in a dry, frozen state (e.g., at -20°C or -80°C) to minimize degradation.[1] The stability of oligosaccharides can be affected by temperature, pH, and repeated freeze-thaw cycles.[1][2] It is advisable to aliquot the sample to avoid multiple freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Unexpected or Multiple Peaks in HPLC Analysis
| Possible Cause | Suggested Solution |
| Sample Degradation | Ensure proper sample handling and storage. Avoid repeated freeze-thaw cycles. Prepare fresh solutions for analysis. |
| Presence of Impurities | Characterize the additional peaks using Mass Spectrometry to identify potential impurities such as shorter oligomers or isomers. Further purification steps like preparative HPLC may be necessary. |
| Inappropriate HPLC Method | Optimize the HPLC method, including the column, mobile phase, and gradient, to achieve better separation. A different HPLC mode (e.g., ion-exchange vs. size-exclusion) may be required. |
| Contamination | Ensure the cleanliness of vials, solvents, and the HPLC system to rule out external contamination. |
Problem 2: Discrepancy between Expected and Observed Molecular Weight (Mass Spectrometry)
| Possible Cause | Suggested Solution |
| Presence of Adducts | The observed mass may correspond to adducts with ions from the mobile phase (e.g., Na+, K+). Analyze the mass spectrum for these common adducts. |
| Incomplete Deprotection | If protecting groups were used during synthesis, the higher observed mass might indicate incomplete removal. Review the deprotection step of the synthesis protocol. |
| Fragmentation | The expected molecular ion may be absent or at low abundance due to fragmentation. Use a softer ionization technique if possible. |
| Incorrect Structure | The discrepancy could indicate an incorrect structure or the presence of unexpected modifications. Further structural analysis by NMR is recommended. |
Problem 3: Inconsistent Biological Activity
| Possible Cause | Suggested Solution |
| Variable Purity | Different batches may have varying levels of purity. Re-analyze the purity of each batch using a validated HPLC method. |
| Presence of Active Impurities | An impurity may be responsible for the observed biological activity. Isolate the impurity and test its activity separately. |
| Degradation of the Compound | Assess the stability of the compound under the experimental conditions. Consider performing a stability study. |
| Experimental Variability | Review the biological assay protocol for potential sources of variability. Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound using size-exclusion chromatography (SEC-HPLC).
-
Column: A column suitable for oligosaccharide separation, such as a Superdex™ 30 column.[3]
-
Mobile Phase: 0.1 M NaCl.[3]
-
Flow Rate: 0.2 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Injection Volume: 20 µL.[3]
-
Detection: UV at 230 nm.[3]
-
Sample Preparation: Dissolve the synthetic this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm filter before injection.
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines the general steps for confirming the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Instrument: A high-resolution mass spectrometer equipped with an ESI source.
-
Sample Infusion: Infuse the sample solution (dissolved in a suitable solvent like water or a water/acetonitrile mixture) directly into the mass spectrometer.
-
Ionization Mode: Negative ion mode is often suitable for acidic oligosaccharides.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Look for the [M-H]- ion corresponding to the theoretical molecular weight of this compound. Also, check for common adducts.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the general approach for the structural verification of this compound.
-
Solvent: Deuterium oxide (D2O).
-
Experiments: Acquire 1D ¹H NMR and 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Sample Preparation: Dissolve an adequate amount of the sample in D2O.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlations in the NMR spectra to confirm the monosaccharide composition, the anomeric configurations, and the glycosidic linkages of the this compound structure. Compare the obtained spectra with any available reference data for similar compounds.[4]
Visualizations
References
- 1. Stability Analysis of Oligosaccharides – Lebrilla League [lebrilla.faculty.ucdavis.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR spectroscopy analysis of oligoguluronates and oligomannuronates prepared by acid or enzymatic hydrolysis of homopolymeric blocks of alginic acid. Application to the determination of the substrate specificity of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in animal studies with D-Trimannuronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving D-Trimannuronic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological effect?
This compound is an oligosaccharide composed of three mannuronic acid units. While specific research on the trimer is limited, the related monomer, β-D-mannuronic acid (also known as M2000), has been shown to act as an antagonist for Toll-like receptor 2 (TLR2) and TLR4.[1] This suggests that this compound may modulate inflammatory responses by inhibiting the downstream signaling pathways of these receptors. It has been investigated for its potential therapeutic effects in inflammatory diseases.[1]
Q2: We are observing high variability in our animal study outcomes. What are the common contributing factors?
High variability in animal experiments can stem from several sources. These can be broadly categorized as experimental, animal-related, and environmental factors.[2][3] Key contributors include:
-
Experimenter-related variability: Inconsistent handling, injection technique, or measurement procedures can be a major source of variation.[2]
-
Animal-related factors: Genetic differences, sex, age, health status, and stress levels can all impact experimental outcomes.[3][4]
-
Environmental conditions: Differences in housing, diet, light cycles, and noise levels can introduce variability.[5]
-
Compound administration: Inaccuracies in dose calculation, preparation, and delivery can lead to inconsistent exposure.[6][7]
Q3: How can we minimize variability related to the administration of this compound?
To ensure consistent delivery and minimize variability, consider the following best practices for substance administration:[6][7][8]
-
Accurate Dosing: Always weigh animals accurately before each administration to ensure the correct dose per body weight.
-
Consistent Route of Administration: The chosen route (e.g., oral gavage, intravenous injection) should be performed consistently by trained personnel.[6]
-
Vehicle Selection: Use a consistent and appropriate vehicle for dissolving or suspending this compound. The vehicle itself should be tested for any biological effects.[7]
-
Volume and Concentration: Use a consistent volume and concentration of the dosing solution for all animals within a group.[7]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| High inter-animal variability in inflammatory markers | Inconsistent this compound administration (dose, route, volume)[6][7]Underlying health differences between animalsVariations in animal handling and stress levels[2]Genetic heterogeneity within the animal cohort[4] | Standardize the administration protocol and ensure all personnel are proficient.Health-screen all animals before the study and exclude any with signs of illness.Acclimatize animals to the experimental procedures and handling.[2]Use an isogenic strain of animals if possible to reduce genetic variation.[4] |
| Inconsistent or unexpected pharmacodynamic effects | Issues with the formulation of this compound (e.g., solubility, stability)Incorrect timing of sample collection relative to dosingInteraction with other experimental variables (e.g., diet) | Verify the solubility and stability of this compound in the chosen vehicle.Establish a clear timeline for dosing and sample collection based on pharmacokinetic data if available.Ensure all animals are on the same diet and that the diet does not interfere with the compound. |
| Adverse events or toxicity in a subset of animals | Dosing errors leading to overdose in some animalsHypersensitivity or off-target effects of D-Trimannuronic acidContamination of the dosing solution | Double-check all dose calculations and preparation procedures.Conduct a dose-ranging study to determine the maximum tolerated dose.Ensure sterile preparation of the dosing solution, especially for parenteral routes.[8] |
Experimental Protocols
Oral Gavage Administration of this compound in Mice
This protocol provides a standardized method for oral administration to minimize procedural variability.
-
Preparation:
-
Accurately weigh each mouse.
-
Calculate the required volume of this compound solution based on the animal's weight and the desired dose.
-
Prepare the dosing solution in a suitable vehicle (e.g., sterile water, saline). Ensure the solution is homogenous.
-
Draw the calculated volume into a syringe fitted with a proper-sized, ball-tipped gavage needle.
-
-
Animal Handling and Dosing:
-
Gently but firmly restrain the mouse.
-
Introduce the gavage needle into the mouth, passing it along the side of the tongue.
-
Advance the needle into the esophagus. You should not feel any resistance.
-
Slowly dispense the solution.
-
Carefully withdraw the needle.
-
-
Post-Dosing Monitoring:
-
Observe the animal for a few minutes to ensure there are no signs of distress, such as choking or difficulty breathing.
-
Return the animal to its cage.
-
Data Presentation: Key Parameters for In Vivo Studies
For clear comparison and reproducibility, quantitative data should be meticulously recorded.
| Parameter | Example Value | Importance for Reducing Variability |
| Animal Strain | C57BL/6 | Using an isogenic strain minimizes genetic variability.[4] |
| Animal Age | 8-10 weeks | Age can influence metabolic rates and drug responses. |
| Animal Weight | 20-25 g | Dosing is typically based on body weight.[6] |
| Housing Density | 3-5 mice/cage | Overcrowding can cause stress, affecting outcomes.[3] |
| Light/Dark Cycle | 12h/12h | Circadian rhythms can influence physiological responses. |
| This compound Dose | 10 mg/kg | Consistent dosing is critical for reproducible effects. |
| Vehicle | 0.9% Saline | The vehicle should be inert and consistent across groups.[7] |
| Route of Administration | Oral Gavage | The route determines the pharmacokinetic profile.[6] |
| Volume of Administration | 100 µL | Consistent volume ensures all animals receive the same concentration. |
| Frequency of Administration | Once daily | Consistent timing maintains steady-state drug levels. |
Signaling Pathways and Workflows
Hypothesized Signaling Pathway of this compound
Based on the known action of β-D-mannuronic acid, this compound is hypothesized to antagonize TLR2 and TLR4. This diagram illustrates the potential downstream effects.
Caption: Hypothesized antagonism of TLR2/4 signaling by this compound.
Experimental Workflow for Minimizing Variability
This workflow outlines key steps to ensure consistency throughout an animal study.
Caption: Standardized workflow for in vivo experiments.
Troubleshooting Logic for High Variability
This diagram provides a logical approach to identifying sources of experimental variability.
Caption: Logical flow for troubleshooting experimental variability.
References
- 1. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lar.fsu.edu [lar.fsu.edu]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
addressing D-Trimannuronic acid aggregation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing D-Trimannuronic acid aggregation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern in experiments?
This compound is an oligosaccharide derived from alginate, a natural polysaccharide found in brown seaweed. It is composed of three mannuronic acid units linked together. Aggregation, or the self-association of these molecules, can be a significant issue in experimental settings. This is because aggregation can lead to a decrease in the effective concentration of the soluble, active compound, potentially causing inconsistent and unreliable experimental results. Furthermore, aggregates can interfere with analytical techniques and may induce cellular responses that are not representative of the monomeric form.
Q2: What are the primary factors that induce the aggregation of this compound?
The aggregation of this compound, like other alginate oligosaccharides, is primarily influenced by the following factors in your experimental buffer:
-
pH: The pH of the buffer is a critical factor. At pH values below the pKa of the carboxylic acid groups on the mannuronic acid residues (approximately 3.4-3.6), these groups become protonated. This protonation reduces the negative charge of the molecule, decreasing its hydrophilicity and promoting aggregation through hydrogen bonding and hydrophobic interactions.[1]
-
Ionic Strength: The ionic strength of the buffer can have a complex effect on aggregation. While counterintuitive, increasing the ionic strength can sometimes lead to aggregation by shielding the electrostatic repulsion between the negatively charged this compound molecules, allowing them to approach each other more closely and interact.[2][3][4][5]
-
Presence of Divalent Cations: Divalent cations, such as calcium (Ca²⁺), are known to induce gelation in alginates by cross-linking the polymer chains. While this compound, being a short M-block oligosaccharide, is less prone to forming extensive gels compared to longer polymers rich in guluronic acid, high concentrations of divalent cations can still promote intermolecular bridging and lead to aggregation.[1][6]
-
Concentration: As with many molecules, higher concentrations of this compound in solution increase the likelihood of intermolecular interactions and subsequent aggregation.
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A cloudy appearance or visible precipitates are clear indicators of aggregation. Here are some immediate troubleshooting steps:
-
Check the pH of your buffer: Ensure the pH is well above the pKa of mannuronic acid (i.e., above 4.0). A neutral or slightly basic pH (e.g., pH 7.0-8.0) is generally recommended to maintain the deprotonated, charged state of the carboxylic acid groups, which promotes solubility.
-
Evaluate the ionic strength: If you are using a high concentration of salt in your buffer, try reducing it. You can test a range of salt concentrations to find the optimal level that maintains both physiological relevance for your experiment and the solubility of the this compound.
-
Consider chelating agents: If your buffer may contain contaminating divalent cations, or if they are not essential for your experiment, the addition of a chelating agent like EDTA can help prevent cation-induced aggregation.
-
Sonication: Gentle sonication can sometimes help to break up existing aggregates and redissolve the compound.
Troubleshooting Guide
This guide provides a systematic approach to addressing this compound aggregation issues.
Problem: Inconsistent results or loss of activity in biological assays. This could be due to the formation of soluble oligomers that are not visible.
-
Action:
-
Characterize your stock solution: Before conducting your experiment, analyze your this compound solution using techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates.
-
Optimize buffer conditions: Systematically vary the pH and ionic strength of your buffer to identify conditions that minimize aggregation while remaining compatible with your experimental system. Refer to the experimental protocol below for a solubility optimization assay.
-
Work at lower concentrations: If possible, perform your experiments at the lowest effective concentration of this compound to reduce the propensity for aggregation.
-
Problem: Difficulty dissolving this compound powder.
-
Action:
-
Use an appropriate buffer: Start by dissolving the powder in a slightly basic buffer (e.g., pH 8.0) with low ionic strength.
-
Gentle warming and mixing: Gentle warming (e.g., to 37°C) and vortexing can aid in dissolution. Avoid excessive heat, which could potentially degrade the compound.
-
Prepare a concentrated stock in a solubilizing buffer: You can prepare a concentrated stock solution in an optimized buffer and then dilute it into your final experimental buffer.
-
Quantitative Data Summary
| Parameter | Value/Effect | Rationale |
| pKa of Mannuronic Acid | ~ 3.4 - 3.6 | Below this pH, the carboxyl groups become protonated, reducing solubility and promoting aggregation.[1] |
| pH | Maintain pH > 4.0 (ideally neutral to slightly basic) | Ensures the carboxyl groups are deprotonated and negatively charged, leading to electrostatic repulsion that prevents aggregation. |
| Ionic Strength | High concentrations can promote aggregation. | Shields the electrostatic repulsion between molecules, allowing them to come closer and aggregate. The optimal concentration should be determined empirically.[2][3][4][5] |
| Divalent Cations (e.g., Ca²⁺) | Can induce aggregation. | Can form intermolecular bridges between this compound molecules, leading to aggregation.[1][6] |
Experimental Protocols
Protocol 1: Optimization of this compound Solubility in Different Buffers
This protocol describes a method to systematically test the solubility of this compound under various buffer conditions.
Materials:
-
This compound powder
-
A selection of buffers with varying pH (e.g., Phosphate buffer, Tris buffer)
-
Salt solutions for adjusting ionic strength (e.g., NaCl, KCl)
-
Microcentrifuge tubes
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a range of buffer conditions: Prepare a matrix of buffers with varying pH values (e.g., 5.0, 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Prepare this compound solutions: Add a fixed amount of this compound powder to each buffer condition to a final concentration that is relevant for your experiments.
-
Equilibration: Vortex each tube thoroughly and allow them to equilibrate at room temperature for a set period (e.g., 1 hour).
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for a specified time (e.g., 15 minutes) to pellet any insoluble aggregates.
-
Quantify soluble this compound: Carefully collect the supernatant from each tube. Quantify the concentration of soluble this compound in the supernatant. This can be done using a suitable colorimetric assay for uronic acids or by a validated HPLC method if available.
-
Data Analysis: Compare the concentrations of soluble this compound across the different buffer conditions to identify the optimal buffer for maximizing solubility.
Visualizations
Caption: Troubleshooting workflow for addressing this compound aggregation.
Caption: Effect of pH on the charge state and solubility of this compound.
References
Technical Support Center: Enzymatic Degradation of D-Trimannuronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic degradation of D-Trimannuronic acid and related mannuronan-containing polysaccharides.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes used for the degradation of this compound-containing polysaccharides like alginate?
A1: The two main classes of enzymes involved are:
-
Alginate lyases (EC 4.2.2.3 and EC 4.2.2.11): These enzymes cleave the glycosidic bonds of alginate via a β-elimination reaction, resulting in unsaturated oligosaccharides. They can be specific for β-D-mannuronic acid (polyM), α-L-guluronic acid (polyG), or be bifunctional.
-
Mannuronan C-5 epimerases (ManC5-Es): These enzymes do not degrade the polysaccharide chain but rather catalyze the epimerization of β-D-mannuronic acid (M) residues to α-L-guluronic acid (G) residues at the polymer level.[1][2]
Q2: My alginate lyase shows low or no activity. What are the potential causes?
A2: Several factors can contribute to low or absent enzyme activity. Consider the following:
-
Incorrect Assay Conditions: Ensure the pH, temperature, and ionic strength of your reaction buffer are optimal for your specific enzyme. Many marine-derived alginate lyases require NaCl for optimal activity.[3][4]
-
Enzyme Instability: The enzyme may have degraded due to improper storage or handling. It's crucial to follow the recommended storage conditions and avoid repeated freeze-thaw cycles.
-
Presence of Inhibitors: Certain metal ions or chelating agents like EDTA can inhibit enzyme activity.[5]
-
Substrate Issues: The substrate may be of poor quality, or its structure (e.g., high degree of acetylation) could hinder enzyme access.
Q3: My experimental results are inconsistent and not reproducible. What should I check?
A3: Lack of reproducibility can stem from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes of enzyme or substrate.
-
Inhomogeneous Solutions: Thoroughly mix all buffers and reagent solutions before use.
-
Temperature Fluctuations: Maintain a constant and uniform temperature during the incubation steps.
-
Substrate Variability: Batch-to-batch variation in the alginate substrate can lead to inconsistent results.
Q4: How can I determine the substrate specificity of my alginate lyase?
A4: To determine if your enzyme is specific for polyM, polyG, or is bifunctional, you can perform activity assays using purified polyM and polyG blocks as substrates and compare the degradation rates to that of unfractionated alginate.[4] Plate-based assays with specific alginate block structures can also be used for simultaneous detection and substrate specificity determination.[6]
Q5: What methods are available to measure the degradation of this compound-containing polysaccharides?
A5: Common methods include:
-
UV Spectrophotometry: Measures the increase in absorbance at 235 nm, which corresponds to the formation of a double bond at the non-reducing end of the product from the β-elimination reaction.[4]
-
Thiobarbituric Acid (TBA) Assay: Detects the formation of 4-deoxy-L-erythro-5-hexoseulose uronate (DEHU), a product of the enzymatic degradation.[7][8]
-
3,5-Dinitrosalicylic Acid (DNS) Assay: Quantifies the release of reducing sugars.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Separates and quantifies the degradation products (oligosaccharides) of different sizes.
Troubleshooting Guides
Problem: Low or No Enzyme Activity
| Possible Cause | Suggested Solution |
| Suboptimal pH | Determine the optimal pH for your enzyme by performing the assay across a range of pH values. Most alginate lyases have an optimal pH between 7.0 and 9.0.[11][12] |
| Suboptimal Temperature | Determine the optimal temperature by assaying enzyme activity at various temperatures (e.g., 20-60°C). Many alginate lyases from marine sources have optimal temperatures between 30°C and 40°C.[12] |
| Incorrect Salt Concentration | Many marine-derived alginate lyases require specific concentrations of NaCl (e.g., 0.1-0.5 M) for optimal activity. Titrate NaCl into your assay to find the optimal concentration.[3][4] |
| Enzyme Denaturation | Store the enzyme at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. |
| Presence of Inhibitors | If your sample contains potential inhibitors, consider a buffer exchange step (e.g., dialysis or gel filtration) before the assay. Refer to the table below for common inhibitors. |
| Inactive Enzyme Stock | Test the activity of a new batch of enzyme or a positive control to rule out degradation of your current stock. |
Problem: Inconsistent Results in Activity Assays
| Possible Cause | Suggested Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When preparing reaction mixtures, create a master mix to minimize pipetting variations. |
| Incomplete Mixing | Vortex or gently invert all solutions before use to ensure homogeneity. |
| Temperature Gradients in Incubator | Ensure your incubator or water bath provides a uniform temperature. For critical experiments, measure the temperature at different locations within the incubator. |
| Substrate Inconsistency | If possible, use a single, well-characterized batch of substrate for a series of experiments. If you must use different batches, characterize each one to ensure consistency. |
| Timing Errors in Kinetic Assays | Use a multi-channel pipette or a repeating pipette to start and stop reactions at precise time intervals. |
Data Summary Tables
Table 1: Optimal Conditions for Selected Alginate Lyases
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Optimal NaCl (M) |
| AlgL | Bacillus sp. TAG8 | 8.3 | 30 | 0.3 |
| VaAly2 | Vibrio alginolyticus ATCC 17749 | 9.0 | 30-40 | 0.3 |
| AlyRm3 | Rhodothermus marinus DSM 4252 | 5.0-6.0 | >60 | Not specified |
| AL2 | Flammeovirga sp. MY04 | 9.0 | 37 | 0.55 |
| AlgB | Vibrio sp. Ni1 | 8.0 | 35 | None |
Note: Optimal conditions can vary depending on the specific substrate and buffer system used.
Table 2: Effect of Metal Ions and Chemicals on Alginate Lyase Activity
| Compound (at 1-5 mM) | Effect on Activity | Reference |
| Na⁺, K⁺ | Activation | [3] |
| Ca²⁺ | Activation | [3] |
| Mg²⁺ | Activation | [7] |
| Fe²⁺, Cu²⁺ | Strong Inhibition | [5] |
| EDTA | Inhibition | [13] |
| SDS | Inhibition | [13] |
Experimental Protocols
Protocol 1: Alginate Lyase Activity Assay (UV Spectrophotometry)
This protocol is based on the principle that the β-elimination reaction catalyzed by alginate lyase creates a double bond at the non-reducing end of the product, which absorbs light at 235 nm.
Materials:
-
Sodium alginate solution (0.1% w/v) in assay buffer
-
Assay buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 9.0)
-
Enzyme solution (appropriately diluted)
-
Quartz cuvettes or UV-transparent microplate
-
UV-Vis spectrophotometer
Procedure:
-
Pre-warm the sodium alginate solution and assay buffer to the desired reaction temperature (e.g., 30°C).
-
In a quartz cuvette, mix 180 µL of the 0.1% sodium alginate solution with the appropriate volume of assay buffer.
-
To initiate the reaction, add 20 µL of the diluted enzyme solution to the cuvette and mix quickly by gentle inversion.
-
Immediately place the cuvette in the spectrophotometer and start monitoring the increase in absorbance at 235 nm over time (e.g., for 5-10 minutes).
-
The rate of reaction is the initial linear slope of the absorbance versus time plot.
-
One unit of enzyme activity is often defined as the amount of enzyme that causes an increase in absorbance of 0.1 per minute under the specified conditions.[3]
Protocol 2: Analysis of Degradation Products by HPLC
This protocol allows for the separation and quantification of alginate oligosaccharides produced during enzymatic degradation.
Materials:
-
Enzymatic reaction mixture (terminated at different time points)
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column (e.g., Superdex Peptide 10/300 GL)
-
Mobile phase (e.g., 0.2 M ammonium hydrogen carbonate)
-
Refractive Index Detector (RID)
-
Oligosaccharide standards (if available)
Procedure:
-
Incubate the enzyme with the alginate substrate under optimal conditions.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and stop the reaction by boiling for 10 minutes.
-
Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject an appropriate volume of the filtered sample onto the HPLC column.
-
Elute the oligosaccharides with the mobile phase at a constant flow rate.
-
Detect the separated oligosaccharides using the RID.
-
Analyze the chromatograms to determine the size distribution and quantity of the degradation products over time.[9]
Visualizations
Caption: Bacterial alginate degradation pathway.
Caption: Workflow for characterizing alginate-degrading enzymes.
Caption: Troubleshooting flowchart for low enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Identification and characterization of a critical loop for the high activity of alginate lyase VaAly2 from the PL7_5 subfamily [frontiersin.org]
- 4. Screening of Alginate Lyase-Producing Bacteria and Optimization of Media Compositions for Extracellular Alginate Lyase Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plate Assay for Simultaneous Detection of Alginate Lyases and Determination of Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-step purification and characterization of alginate lyase from a clinical Pseudomonas aeruginosa with destructive activity on bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and computational study of an alginate lyase produced by Pseudomonas aeruginosa strain S21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Structure Characteristics, Biochemical Properties, and Pharmaceutical Applications of Alginate Lyases [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Comparative Analysis of TNF-alpha Induction: D-Trimannuronic Acid vs. Lipopolysaccharide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tumor necrosis factor-alpha (TNF-alpha) induction capabilities of D-Trimannuronic acid and Lipopolysaccharide (LPS). The following sections present a comprehensive overview of their respective mechanisms, supporting experimental data, and detailed protocols for key experiments.
Executive Summary
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of the pro-inflammatory cytokine TNF-alpha. Its activity is mediated through well-defined signaling pathways, primarily involving Toll-like receptor 4 (TLR4). In contrast, the role of this compound and other uronic acid polymers in TNF-alpha induction is less straightforward and appears to be highly dependent on their physical state. While soluble forms of related mannuronic acids have demonstrated anti-inflammatory properties, particulate forms of uronic acid polymers have been shown to induce TNF-alpha. This guide will delve into these nuances, providing a clear comparison based on available scientific literature.
Data Presentation: Quantitative Comparison of TNF-alpha Induction
The following table summarizes the quantitative data on TNF-alpha induction by LPS and uronic acid polymers. It is important to note that direct comparative studies between this compound and LPS are limited. The data for uronic acid polymers is based on M-blocks (polymannuronic acid) covalently linked to particles.
| Inducer | Cell Type | Concentration | TNF-alpha Production (pg/mL) | Source |
| Lipopolysaccharide (LPS) | Human Monocytes | 10 ng/mL | ~1500 | [1] |
| Human Adipocytes | 1 µg/mL | ~1200 | [2] | |
| THP-1 cells | 10-1000 ng/mL | Dose-dependent increase | [3] | |
| D-LPS (Delipidized LPS) - Soluble | Human Monocytes | up to 1 µg/mL | No induction | [4] |
| D-LPS (Delipidized LPS) - Particle-bound | Human Monocytes | Not specified | High level of production | [4] |
| M-blocks (Uronic Acid Polymer) - Particle-bound | Human Monocytes | Not specified | High level of production | [4] |
Note: A study on a related compound, β-d-mannuronic acid (M2000), showed a significant reduction in serum TNF-alpha levels in rheumatoid arthritis patients after 12 weeks of therapy, highlighting its anti-inflammatory properties in a clinical setting[5].
Signaling Pathways
The induction of TNF-alpha by LPS and potentially by particulate uronic acid polymers involves distinct signaling cascades.
Lipopolysaccharide (LPS) Signaling Pathway
LPS primarily signals through TLR4, leading to the activation of downstream pathways that culminate in the transcription and translation of the TNF-alpha gene. Two major pathways are activated upon LPS binding to the TLR4-MD2-CD14 complex: the MyD88-dependent and TRIF-dependent pathways. These pathways converge on the activation of key transcription factors like NF-κB and AP-1, and also regulate mRNA stability and translation through MAP kinases (p38, JNK, ERK).[1][2][6][7][8]
Caption: LPS signaling cascade leading to TNF-alpha production.
Uronic Acid Polymer Signaling Pathway (Hypothesized)
The exact signaling pathway for TNF-alpha induction by particulate uronic acid polymers is not as well-defined as that for LPS. However, it is plausible that it involves pattern recognition receptors on the surface of immune cells, such as monocytes and macrophages, that can recognize aggregated polysaccharide structures. This recognition could then trigger intracellular signaling cascades that may share common elements with the LPS pathway, such as the activation of NF-κB and MAP kinases. The covalent linking to particles appears to be crucial for inducing this response, suggesting that receptor clustering and multivalent interactions are necessary for signal initiation[4].
Experimental Protocols
Measurement of TNF-alpha Production in Cell Culture Supernatants
This protocol is a generalized method for quantifying secreted TNF-alpha in response to stimulation with LPS or other potential inducers.
1. Cell Culture and Stimulation:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in appropriate media.
-
Cells are seeded in multi-well plates at a predetermined density.
-
The cells are then stimulated with various concentrations of the inducer (e.g., LPS at 10 ng/mL to 1 µg/mL) or a vehicle control.
-
The plates are incubated for a specified period (e.g., 4 to 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Sample Collection:
-
After incubation, the cell culture plates are centrifuged to pellet the cells.
-
The supernatants are carefully collected without disturbing the cell pellet.
3. TNF-alpha Quantification using ELISA:
-
An Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method for quantifying TNF-alpha[9][10][11].
-
A capture antibody specific for TNF-alpha is coated onto the wells of a microplate.
-
The collected supernatants and a series of TNF-alpha standards of known concentrations are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate for the enzyme is then added, resulting in a colorimetric reaction.
-
The absorbance is measured using a microplate reader, and the concentration of TNF-alpha in the samples is determined by comparison to the standard curve.
Caption: General workflow for TNF-alpha measurement by ELISA.
RNA Isolation and RT-qPCR for TNF-alpha mRNA Expression
This method is used to determine the effect of inducers on the transcription of the TNF-alpha gene.
1. Cell Stimulation and Lysis:
-
Cells are cultured and stimulated as described in the previous protocol.
-
At the desired time points, the culture medium is removed, and the cells are lysed using a suitable lysis buffer to release the RNA.
2. RNA Isolation:
-
Total RNA is isolated from the cell lysate using a commercially available RNA isolation kit, following the manufacturer's instructions. This typically involves steps of binding the RNA to a silica membrane, washing, and elution.
-
The concentration and purity of the isolated RNA are determined using a spectrophotometer.
3. Reverse Transcription (RT):
-
The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of primers (oligo(dT) and random hexamers).
4. Quantitative PCR (qPCR):
-
The resulting cDNA is used as a template for qPCR with primers specific for the TNF-alpha gene and a housekeeping gene (for normalization).
-
The qPCR reaction is performed in a real-time PCR cycler, which monitors the amplification of the DNA in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
The relative expression of TNF-alpha mRNA is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.[12]
Conclusion
The induction of TNF-alpha is a critical event in the inflammatory response. Lipopolysaccharide is a well-established and potent inducer of TNF-alpha, acting through the TLR4 signaling pathway. The role of this compound and other uronic acid polymers is more complex. While soluble forms of related compounds may have anti-inflammatory effects, particulate forms of these polymers can induce TNF-alpha, suggesting that the physical presentation of the molecule is a key determinant of its biological activity. Further research is needed to fully elucidate the signaling pathways involved in TNF-alpha induction by particulate uronic acid polymers and to directly compare their potency with that of LPS. This guide provides a framework for understanding the current state of knowledge and the experimental approaches used to investigate these immunomodulatory molecules.
References
- 1. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Tumor Necrosis Factor-Inducing Potency of Lipopolysaccharide and Uronic Acid Polymers Is Increased when They Are Covalently Linked to Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of β-d-mannuronic acid, as a new non-steroidal anti-inflammatory drug on expression of miR-146a, IRAK1, TRAF6, NF-κB and pro-inflammatory cytokines following a clinical trial in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Lipopolysaccharide-Induced Translation of Tumor Necrosis Factor-Alpha by the Toll-Like Receptor 4 Adaptor Protein TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostic methods for the measurement of human TNF-alpha in clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of tumor necrosis factor-alpha (TNF-alpha) in serum by a highly sensitive enzyme amplified lanthanide luminescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Trimannuronic Acid and Guluronic Acid Trimers in Immunomodulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of D-Trimannuronic acid and Guluronic acid trimers, with a focus on their immunomodulatory and anti-inflammatory properties. The information is supported by experimental data, detailed methodologies, and visual diagrams of relevant signaling pathways and workflows.
While direct comparative studies on the trimeric forms of D-mannuronic acid and L-guluronic acid are limited, a wealth of information on their monomeric and oligomeric forms allows for a detailed analysis of their potential therapeutic applications. Both D-mannuronic acid (M) and L-guluronic acid (G) are the constituent monomers of alginate, a polysaccharide derived from brown algae.[1] These molecules, particularly in their oligomeric forms, have garnered significant interest for their roles in modulating inflammatory responses.
Structural and Functional Overview
D-mannuronic acid and L-guluronic acid are C-5 epimers, a subtle structural difference that results in distinct three-dimensional conformations and biological activities.[1] It is hypothesized that these structural variations influence their interaction with cellular receptors and downstream signaling molecules. Both have been investigated for their potential to treat inflammatory conditions, with studies pointing towards the regulation of Toll-like receptor (TLR) signaling as a key mechanism of action.[1][2][3]
Comparative Biological Activity
Both D-mannuronic acid and L-guluronic acid, primarily studied as monomers (often referred to as M2000 and G2013, respectively, in research), have demonstrated significant anti-inflammatory and immunomodulatory effects.[3][4] Their activities are largely attributed to their ability to antagonize TLRs, particularly TLR2 and TLR4, which are crucial mediators of the innate immune response and are often dysregulated in inflammatory diseases.[2][3]
Inhibition of Pro-Inflammatory Cytokine Production
Studies on the monomeric forms have shown a significant reduction in the production of key pro-inflammatory cytokines. This inhibitory effect is a critical aspect of their therapeutic potential.
| Cytokine | D-Mannuronic Acid (M2000) Effect | L-Guluronic Acid (G2013) Effect | Reference |
| TNF-α | Significant reduction in expression and secretion. | Significant reduction in secretion. | [3][5][6] |
| IL-6 | Significant reduction in expression and secretion. | Significant reduction in secretion. | [3][5][6] |
| IL-1β | Data not prominently available in reviewed sources. | Significant suppression of secretion. | [2] |
Note: The data presented is for the monomeric forms and serves as an indicator of the potential activity of the corresponding trimers.
Modulation of TLR Signaling Pathways
The primary mechanism of action for both D-mannuronic acid and L-guluronic acid appears to be the downregulation of the TLR signaling cascade. This is achieved by inhibiting key downstream signaling molecules.
| Signaling Molecule | D-Mannuronic Acid (M2000) Effect | L-Guluronic Acid (G2013) Effect | Reference |
| TLR2 Expression | Downregulation of gene expression. | Downregulation of gene expression. | [5][7] |
| TLR4 Expression | Downregulation of gene expression. | Significant downregulation of gene expression. | [5][6] |
| MyD88 | Significant inhibition of mRNA expression. | Significant downregulation of mRNA expression. | [2][3] |
| NF-κB | Significant inhibition of p65 subunit mRNA expression. | Significant downregulation of mRNA expression. | [3][6] |
Note: The data presented is for the monomeric forms and serves as an indicator of the potential activity of the corresponding trimers.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by both compounds and a typical experimental workflow for their comparative analysis.
Caption: TLR4 Signaling Pathway Inhibition by Mannuronic and Guluronic Acids.
Caption: A typical experimental workflow for comparing the two compounds.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the immunomodulatory effects of this compound and Guluronic acid trimers.
Protocol 1: Macrophage Cytokine Production Assay
This protocol details the measurement of pro-inflammatory cytokine production from macrophages following treatment with the test compounds.
1. Cell Culture and Seeding:
- Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells in a 96-well plate at a density of 0.1 million cells per well and allow them to adhere overnight.[8]
2. Treatment and Stimulation:
- Prepare stock solutions of this compound and Guluronic acid trimer in a suitable vehicle (e.g., sterile PBS).
- Pre-treat the cells with various concentrations of the trimers for 2 hours.
- Stimulate the cells with a TLR4 agonist, such as lipopolysaccharide (LPS), at a final concentration of 1 µg/mL for 24 hours.[8] Include a vehicle control group.
3. Supernatant Collection and Cytokine Measurement:
- After the incubation period, centrifuge the plate and collect the culture supernatant.
- Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[8]
4. Data Analysis:
- Calculate the percentage of inhibition of cytokine production for each trimer concentration compared to the LPS-stimulated control.
- Determine the IC50 value for each compound.
Protocol 2: NF-κB Reporter Assay in HEK-Blue™ TLR4 Cells
This protocol describes the use of a reporter cell line to quantify the inhibition of NF-κB activation.
1. Cell Culture and Seeding:
- Culture HEK-Blue™ hTLR4 cells (InvivoGen) in their recommended growth medium containing selection antibiotics.[9]
- Resuspend the cells in HEK-Blue™ Detection medium and seed them in a 96-well plate at a density of approximately 25,000 cells per well.[9]
2. Treatment and Stimulation:
- Add various concentrations of this compound and Guluronic acid trimer to the wells.
- Stimulate the cells with a TLR4 agonist (e.g., LPS) at the recommended concentration. Include appropriate controls.
3. Measurement of NF-κB Activity:
- Incubate the plate at 37°C in 5% CO2 for 6-24 hours.[9]
- NF-κB activation leads to the expression of secreted embryonic alkaline phosphatase (SEAP), which is detected by a color change in the HEK-Blue™ Detection medium.
- Measure the absorbance at 620-655 nm using a spectrophotometer.[9]
4. Data Analysis:
- Normalize the results to the control wells and calculate the percentage of NF-κB inhibition for each trimer concentration.
Conclusion
While direct comparative studies on this compound and Guluronic acid trimers are needed, the existing data on their monomeric and oligomeric forms strongly suggest that both hold significant promise as immunomodulatory and anti-inflammatory agents. Their ability to target the TLR signaling pathway presents a compelling avenue for the development of novel therapeutics for a range of inflammatory disorders. Further research focusing on the direct comparison of the trimeric forms will be crucial to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Advances in Research on the Bioactivity of Alginate Oligosaccharides | MDPI [mdpi.com]
- 2. Immunomodulatory Effect of G2013 (α-L-Guluronic Acid) on the TLR2 and TLR4 in Human Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Effect of G2013 (α-L-Guluronic Acid) on the TLR2 and TLR4 in Human Mononuclear Cells. (2018) | Laleh Sharifi | 20 Citations [scispace.com]
- 5. biomedres.us [biomedres.us]
- 6. The effects of guluronic acid (G2013), a new emerging treatment, on inflammatory factors in nonalcoholic steatohepatitis patients under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of guluronic acid (G2013) on gene expression of TLR2, TLR4, MyD88, TNF-α and CD52 in multiple sclerosis under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. 101.200.202.226 [101.200.202.226]
A Comparative Analysis of D-Trimannuronic Acid and Established Neuroinflammatory Agents
For Immediate Release
This guide offers a comparative benchmark analysis of D-Trimannuronic acid's anti-neuroinflammatory properties against well-established neuroinflammatory agents, Lipopolysaccharide (LPS) and Amyloid-beta (Aβ). The following data, presented for researchers, scientists, and drug development professionals, is collated from a range of in-vitro studies.
Executive Summary
Neuroinflammation is a critical factor in the pathogenesis of numerous neurodegenerative diseases. Understanding the mechanisms of action of both inflammatory agents and potential therapeutics is paramount. This guide details the pro-inflammatory effects of LPS and Aβ on microglia, the resident immune cells of the central nervous system, and contrasts them with the inhibitory potential of this compound and its related oligosaccharides. The data presented herein is derived from in-vitro experiments on murine microglial cell lines (BV-2) and primary microglia.
Data Presentation: Quantitative Comparison of Inflammatory Responses
The following tables summarize the quantitative effects of Lipopolysaccharide (LPS), Amyloid-beta (Aβ), and Alginate-Derived Oligosaccharide (AdO), a compound structurally related to this compound, on the production of key pro-inflammatory cytokines by microglia.
Table 1: Effect of Neuroinflammatory Agents on Pro-Inflammatory Cytokine Production in BV-2 Microglial Cells
| Agent | Concentration | Incubation Time | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) | IL-6 Release (pg/mL) |
| Control (untreated) | N/A | 24h | Undetectable - Low Basal | Undetectable - Low Basal | Undetectable - Low Basal |
| Lipopolysaccharide (LPS) | 0.5 - 1 µg/mL | 24h | > 3000 | > 500 | > 6000 |
| Amyloid-beta (Aβ42 oligomers) | 1-10 µM | 24h | ~854 | Increased | Increased |
| Alginate-Derived Oligosaccharide (AdO) + LPS | 50-500 µg/mL (pretreatment) | 24h | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited |
| Oligomannuronic Acid Conjugate + Aβ42 | 25-50 µg/mL (co-treatment) | 48h | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited |
Note: The data for AdO and the Oligomannuronic Acid Conjugate represent their inhibitory effect on LPS- or Aβ-induced cytokine release, respectively. Absolute values for the inhibited conditions were not consistently available across all studies but were reported as significant reductions compared to the inflammatory stimulus alone.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow for studying neuroinflammation in vitro.
Comparison of Positive and Negative Controls for D-Trimannuronic Acid Cell-Based Assays
A Guide for Researchers in Immunology and Drug Discovery
This guide provides a comprehensive comparison of appropriate positive and negative controls for cell-based assays designed to investigate the biological activity of D-Trimannuronic acid, an alginate oligomer derived from seaweed. Given its potential role in modulating inflammatory responses, particularly through Toll-like receptor 4 (TLR4) signaling, the selection of robust controls is critical for the accurate interpretation of experimental results.[1][2] this compound has been shown to induce the secretion of tumor necrosis factor-alpha (TNF-α) in mouse macrophage cell lines, indicating its pro-inflammatory potential.[1][2]
Understanding the Mechanism: The TLR4 Signaling Pathway
This compound is hypothesized to exert its biological effects through the activation of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[3][4][5] Upon ligand binding, TLR4 initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][6][7] A related compound, β-D-mannuronic acid (M2000), has been shown to act as an antagonist of TLR2 and TLR4 signaling.[6][8] Conversely, another alginate-derived oligosaccharide, guluronate oligosaccharide (GOS), activates TLR4.[9] This suggests that this compound may also function as a modulator of this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LPS enhances TLR4 expression and IFN-γ production via the TLR4/IRAK/NF-κB signaling pathway in rat pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide (LPS) regulates TLR4 signal transduction in nasopharynx epithelial cell line 5-8F via NFkappaB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of lipopolysaccharide/toll-like receptor 4 signaling in chronic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The role of β-d-mannuronic acid, as a new non-steroidal anti-inflammatory drug on expression of miR-146a, IRAK1, TRAF6, NF-κB and pro-inflammatory cytokines following a clinical trial in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of D-Trimannuronic Acid and β-D-mannuronic acid (M2000)
A notable disparity in the volume of available research exists between D-Trimannuronic acid and β-D-mannuronic acid (M2000), significantly impacting a direct comparative analysis of their in vivo efficacy. While β-D-mannuronic acid (M2000) has been the subject of numerous preclinical and clinical investigations, data on this compound remains limited.
This guide provides a comprehensive overview of the existing in vivo data for both compounds, highlighting the extensive research on M2000 and the nascent stage of investigation for this compound.
β-D-mannuronic acid (M2000): A Profile of a Novel Anti-Inflammatory and Immunosuppressive Agent
β-D-mannuronic acid (M2000) is a novel, small-molecule drug with demonstrated anti-inflammatory, immunosuppressive, anti-diabetic, cardioprotective, and anti-tumoral properties.[1] Extensive in vivo studies and clinical trials have established its efficacy and safety profile in a variety of disease models.
In Vivo Efficacy of β-D-mannuronic acid (M2000)
The therapeutic potential of M2000 has been evaluated in several key in vivo models:
-
Rheumatoid Arthritis (RA): In adjuvant-induced arthritis (AIA) models in rats, oral and intraperitoneal administration of M2000 significantly reduced paw edema and histopathological signs of arthritis.[2] Clinical trials in RA patients have shown that M2000 treatment leads to a significant reduction in disease activity score (DAS28), morning stiffness, and the number of tender and swollen joints.[3][4][5]
-
Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) model of MS, M2000 demonstrated significant immunosuppressive effects, diminishing clinical signs and histological erosions.[2]
-
Kidney Disease: In models of immune complex glomerulonephritis and experimental nephrosis, M2000 treatment resulted in a significant decrease in proteinuria, blood urea nitrogen (BUN), serum creatinine, and cholesterol, as well as reduced glomerular lesions.[2]
-
Diabetes: In experimental diabetes models, M2000 was shown to decrease serum glucose levels and increase serum insulin levels. It also significantly reduced inflammatory markers such as hs-CRP and IL-6.[6]
-
Ankylosing Spondylitis (AS): A 12-week randomized, placebo-controlled, phase I/II clinical trial in patients with AS demonstrated that M2000 had similar efficacy to naproxen in improving ASAS20 response rates, with a more favorable safety profile.[7]
Quantitative Data Summary
| Disease Model | Animal/Subject | Key Efficacy Parameters | Results | Reference |
| Adjuvant-Induced Arthritis | Rats | Paw Edema, Histopathology | Significant reduction | [2] |
| Rheumatoid Arthritis | Humans | DAS28, Tender/Swollen Joints, Morning Stiffness | Significant reduction | [3][5] |
| Experimental Autoimmune Encephalomyelitis | - | Clinical Signs, Histological Erosions | Significant reduction | [2] |
| Immune Complex Glomerulonephritis & Nephrosis | Rats | Proteinuria, BUN, Creatinine, Cholesterol | Significant reduction | [2] |
| Experimental Diabetes | - | Serum Glucose, Serum Insulin, hs-CRP, IL-6 | Glucose, hs-CRP, IL-6 decreased; Insulin increased | [6] |
| Ankylosing Spondylitis | Humans | ASAS20 Response Rate | 57.7% response at week 12 (vs. 19% for placebo) | [7] |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
-
Induction: Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant into the footpad.
-
Treatment: M2000 is administered orally or intraperitoneally at specified doses daily, starting from the day of adjuvant injection.
-
Assessment: Paw volume is measured using a plethysmometer at regular intervals. At the end of the study, ankle joints are collected for histopathological examination to assess inflammation, pannus formation, and bone erosion.
Experimental Autoimmune Encephalomyelitis (EAE)
-
Induction: EAE is induced in susceptible mouse or rat strains by immunization with a specific myelin antigen emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.
-
Treatment: M2000 is administered daily, starting before or at the onset of clinical signs.
-
Assessment: Animals are scored daily for clinical signs of paralysis. Histological analysis of the central nervous system is performed to evaluate inflammation and demyelination.
Signaling Pathways and Experimental Workflow
Caption: M2000 inhibits TLR2/4 signaling pathway.
Caption: Experimental workflow for AIA model.
This compound: An Emerging Alginate Oligomer
This compound is an alginate oligomer extracted from seaweed.[1][8] Research on this compound is in its early stages, and in vivo efficacy data is sparse compared to M2000.
In Vivo Efficacy of this compound
The limited available information suggests potential bioactivity:
-
Inflammatory Bowel Disease (IBD): A study on oligomannuronic acid (MOS), a related compound, in a colitis model showed that it could suppress the secretion of proinflammatory cytokines and restore tight junction integrity. Notably, MOS demonstrated superior efficacy over its monosaccharide analog, mannose.[2]
-
Vaccine Adjuvant: A semisynthetic oligomannuronic acid-based glycoconjugate vaccine has been developed and shown to be protective against Pseudomonas aeruginosa in mice.[3][9]
-
TNF-α Induction: In vitro studies have shown that this compound can induce the secretion of TNF-α by mouse macrophage cell lines, suggesting a potential role in immune modulation.[1][8][10] This pro-inflammatory effect in a specific context contrasts with the generally anti-inflammatory profile of M2000.
Quantitative Data Summary
Due to the limited in vivo studies, a comprehensive quantitative data table for this compound is not currently possible.
Experimental Protocols
Detailed and standardized in vivo experimental protocols for this compound are not as well-established as those for M2000. The colitis study provides a relevant example:
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Induction: Colitis is induced in mice by administering DSS in their drinking water for a specified period.
-
Treatment: Oligomannuronic acid is administered orally to the treatment group.
-
Assessment: Disease activity index (including weight loss, stool consistency, and bleeding) is monitored daily. At the end of the study, colons are collected for measurement of length, and histological analysis to assess inflammation and tissue damage. Pro-inflammatory cytokine levels in the colon tissue are also measured.
Logical Relationships
Caption: Biological activities of this compound.
Conclusion
The comparison between this compound and β-D-mannuronic acid (M2000) is constrained by the substantial difference in the maturity of their respective research programs. M2000 has a well-documented profile of in vivo efficacy across a range of inflammatory and autoimmune conditions, supported by extensive preclinical and clinical data. In contrast, this compound and related oligomannuronic acids are emerging as bioactive compounds with potential therapeutic applications, but their in vivo efficacy requires further investigation. The seemingly contradictory observation of both pro-inflammatory (TNF-α induction in vitro) and anti-inflammatory (in a colitis model) effects of oligomannuronic acids warrants more detailed mechanistic studies.
Researchers and drug development professionals should note the robust dataset supporting the continued investigation of M2000 as a therapeutic agent. This compound represents a promising but less explored area, with initial findings suggesting that further in vivo studies are justified to fully understand its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Semisynthetic Oligomannuronic Acid-Based Glycoconjugate Vaccine against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. The impact of hyaluronic acid oligomer content on physical, mechanical, and biologic properties of divinyl sulfone-crosslinked hyaluronic acid hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the efficacy and safety of β-d-mannuronic acid in patients with ankylosing spondylitis: A 12-week randomized, placebo-controlled, phase I/II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Semisynthetic Oligomannuronic Acid-Based Glycoconjugate Vaccine against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of D-Trimannuronic Acid from Diverse Seaweed Origins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of D-Trimannuronic Acid Sources and Their Potential Therapeutic Applications.
This compound, an oligosaccharide derived from the abundant marine polysaccharide alginate, is gaining significant attention in the scientific community for its potential therapeutic applications, particularly in the realm of anti-inflammatory and immunomodulatory treatments. This guide provides a comparative overview of this compound sourced from various brown seaweeds, offering insights into their potential yields, purification strategies, and biological activities. The information presented herein is intended to assist researchers and drug development professionals in selecting optimal seaweed sources and methodologies for their specific research needs.
Comparative Data of Seaweed Sources for this compound
The yield of this compound is directly related to the composition of alginate, its parent polysaccharide. Alginate is a linear copolymer composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues arranged in blocks of consecutive M residues (M-blocks), consecutive G residues (G-blocks), and alternating M and G residues (MG-blocks). A higher mannuronic acid to guluronic acid (M/G) ratio in the alginate indicates a greater potential for obtaining D-mannuronic acid oligosaccharides. The M/G ratio varies significantly among different seaweed species, the age of the seaweed, and the specific part of the plant utilized.[1][2]
| Seaweed Species | Common Name | M/G Ratio | Potential this compound Yield | Key Characteristics |
| Sargassum spp. | Sargasso weed | 0.19 - 1.56[1][3] | Variable | M/G ratio can vary significantly; some species are rich in mannuronic acid blocks.[3] |
| Laminaria digitata | Oarweed | ~1.08[4] | Moderate to High | Contains a relatively balanced proportion of M and G blocks. |
| Padina spp. | --- | ~0.85[1] | Moderate | Generally has a higher proportion of guluronic acid, but still a viable source. |
| Turbinaria spp. | --- | >1 | High | Reported to have a high dominance of mannuronic acid. |
| Hormophysa cuneiformis | --- | >1 | High | Exhibits a high prevalence of mannuronic acid units. |
| Dictyota ciliolata | --- | >1 | High | Characterized by a high mannuronic acid content. |
Note: The potential yield is an estimation based on the reported M/G ratios. Actual yields of this compound will depend on the specific extraction and hydrolysis methods employed.
Experimental Protocols
The isolation of this compound involves a multi-step process beginning with the extraction of alginate from the seaweed, followed by controlled hydrolysis to obtain oligosaccharides of the desired length, and subsequent purification.
Alginate Extraction
A common method for extracting alginate from brown seaweed involves an alkaline extraction followed by precipitation.
-
Pre-treatment: Dried and milled seaweed powder is first treated with a dilute acid (e.g., 0.1 M HCl) to remove pigments and other soluble components. An optional step includes soaking in a formaldehyde solution to eliminate phenolic compounds.
-
Alkaline Extraction: The pre-treated seaweed is then subjected to extraction with a sodium carbonate solution (e.g., 2% Na2CO3) at an elevated temperature (e.g., 60°C) for several hours. This process converts the insoluble alginic acid in the seaweed into soluble sodium alginate.
-
Precipitation and Purification: The sodium alginate is precipitated from the extract by the addition of ethanol. The precipitate is then washed with ethanol and acetone and dried to yield purified sodium alginate.
Preparation of this compound (Enzymatic Hydrolysis)
Enzymatic hydrolysis is a preferred method for obtaining specific alginate oligosaccharides due to its high specificity and mild reaction conditions.[5]
-
Enzyme Selection: Alginate lyases that specifically cleave M-blocks (polyM lyases) are used to generate mannuronic acid oligosaccharides.
-
Hydrolysis Reaction: Purified sodium alginate is dissolved in a suitable buffer (e.g., pH 7.0-8.0). The alginate lyase is added, and the mixture is incubated at its optimal temperature (e.g., 40-50°C) for a controlled period. The reaction time is crucial to obtain oligosaccharides of the desired degree of polymerization (DP), including trimers.
-
Enzyme Inactivation: The reaction is terminated by heating the mixture to inactivate the enzyme.
Purification and Characterization of this compound
A combination of chromatographic techniques is employed to isolate and purify this compound from the hydrolysis mixture.
-
Size-Exclusion Chromatography (SEC): The hydrolysate is first fractionated based on molecular size using a SEC column (e.g., Superdex 30). This step separates the oligosaccharides from larger fragments and the enzyme.
-
High-Performance Anion-Exchange Chromatography (HPAEC): Fractions containing the oligosaccharides are further purified using HPAEC. This technique separates the oligosaccharides based on their charge and size, allowing for the isolation of high-purity this compound.
-
Characterization:
-
High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound is assessed by HPLC.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the trimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the this compound, confirming the mannuronic acid composition and the glycosidic linkages.[6][7]
-
Biological Activity and Signaling Pathways
D-mannuronic acid and its oligosaccharides have demonstrated significant anti-inflammatory and immunomodulatory properties.[8] Studies on β-D-mannuronic acid (M2000) have shown that it can effectively downregulate the expression of pro-inflammatory cytokines by targeting the Toll-like receptor (TLR) signaling pathway.
Anti-inflammatory Effects via TLR4 Signaling Pathway
β-D-mannuronic acid has been shown to inhibit the TLR4 signaling pathway, which is a key pathway in the innate immune response that, when over-activated, can lead to chronic inflammation.[8] The binding of lipopolysaccharide (LPS) to TLR4 triggers a downstream signaling cascade involving the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6. β-D-mannuronic acid can interfere with this pathway, reducing the expression of MyD88 and NF-κB, thereby suppressing the production of these inflammatory mediators.
Visualizations
Experimental Workflow
References
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. Secure Verification [technorep.tmf.bg.ac.rs]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alginate from Ericaria crinita Possesses Antioxidant Activity and Attenuates Systemic Inflammation via Downregulation of Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
